molecular formula C11H19N3O B13612003 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol

4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol

Cat. No.: B13612003
M. Wt: 209.29 g/mol
InChI Key: VQPZVMTZYPODAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol (CAS 1339115-45-5) is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule features a piperidine ring, a common scaffold in drug discovery, which is substituted with a hydroxyl group at the 4-position and a 1-ethyl-1H-pyrazol-4-yl methyl group. With a molecular formula of C11H19N3O and a molecular weight of 209.29 g/mol, this piperidine-pyrazole hybrid is provided with a high purity of 98% and requires storage at 2-8°C to ensure stability . The core value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The piperidine-pyrazole scaffold is recognized for its wide range of biological activities. Researchers utilize this compound as a key intermediate in the exploration of new therapeutic agents. While the specific biological data for this exact analogue is not provided here, compounds within this structural class have demonstrated considerable potential in scientific research, showing activities such as antimicrobial effects, and modulation of neurological targets like the GABA_A receptor . The presence of the hydroxyl group and the nitrogen-rich pyrazole ring allows for further chemical modifications, enabling structure-activity relationship (SAR) studies and the optimization of pharmacological properties . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local and international regulations.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

4-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-ol

InChI

InChI=1S/C11H19N3O/c1-2-14-9-10(8-13-14)7-11(15)3-5-12-6-4-11/h8-9,12,15H,2-7H2,1H3

InChI Key

VQPZVMTZYPODAG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC2(CCNCC2)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1][2]

Target Molecule: 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol Molecular Formula: C₁₁H₁₉N₃O Molecular Weight: 209.29 g/mol Core Scaffold: 4-Hydroxypiperidine linked via a methylene bridge to a 1-ethyl-substituted pyrazole.

This molecule represents a critical "privileged structure" in medicinal chemistry, frequently utilized as a core scaffold in the development of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. The 4-hydroxypiperidine moiety serves as a hydrophilic anchor often engaging in hydrogen bonding within a receptor pocket, while the pyrazole unit acts as a robust aromatic linker capable of π-stacking interactions.

The synthesis of this molecule presents a classic regiochemical challenge: introducing the pyrazole-methyl group at the quaternary C4 position of the piperidine ring while simultaneously establishing the tertiary alcohol.

Retrosynthetic Analysis

To design a robust synthetic route, we employ a disconnection approach centered on the C4 quaternary center of the piperidine ring.

  • Disconnection A (Direct Alkylation): Disconnecting the Piperidine-C4 to Methylene bond suggests a nucleophilic attack by a (1-ethyl-1H-pyrazol-4-yl)methyl metallospecies onto a piperidinone. While theoretically feasible via a Grignard reagent derived from 4-(chloromethyl)-1-ethyl-1H-pyrazole, benzylic-type heterocyclic Grignards are prone to homocoupling (Wurtz reaction) and instability.

  • Disconnection B (Epoxide Opening - Recommended): Disconnecting the Methylene-C(OH) bond reveals a powerful strategy using a spiro-epoxide intermediate. The nucleophilic attack of a lithiated pyrazole species on the least hindered carbon of a 1-oxa-6-azaspiro[2.5]octane derivative provides the target connectivity with high regiocontrol.

Selected Strategy: The Spiro-Epoxide Route (Disconnection B) is selected as the "Gold Standard" for its reliability, high yields, and avoidance of unstable intermediates.

Retrosynthesis Target Target Molecule 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol Intermediate1 Intermediate A (1-Ethyl-1H-pyrazol-4-yl)lithium Target->Intermediate1 C-C Bond Cleavage Intermediate2 Intermediate B tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Target->Intermediate2 Epoxide Opening Start1 Starting Material 1 4-Bromo-1-ethyl-1H-pyrazole Intermediate1->Start1 Lithiation (n-BuLi) Start2 Starting Material 2 N-Boc-4-piperidone Intermediate2->Start2 Corey-Chaykovsky

Figure 1: Retrosynthetic logic flow prioritizing the spiro-epoxide ring-opening strategy.

Detailed Experimental Protocol

Phase 1: Synthesis of the Electrophile (Spiro-Epoxide)

Objective: Convert N-Boc-4-piperidone into tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Mechanism: Corey-Chaykovsky Epoxidation. The sulfur ylide attacks the ketone to form a betaine intermediate, which collapses to the epoxide.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • Trimethylsulfoxonium Iodide (TMSOI) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

  • DMSO (Anhydrous) / THF (1:1 mixture)

Protocol:

  • Ylide Formation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous DMSO. Add TMSOI (1.2 eq) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and a clear solution forms (formation of dimethylsulfoxonium methylide).

  • Addition: Cool the mixture to 0°C. Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane; stain with KMnO₄).

  • Workup: Quench carefully with ice-cold water. Extract with Et₂O (3x). Wash combined organics with brine to remove DMSO. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the spiro-epoxide as a white solid.

Phase 2: Synthesis of the Nucleophile & Coupling

Objective: Generate (1-ethyl-1H-pyrazol-4-yl)lithium and couple with the spiro-epoxide.

Critical Insight: Halogen-metal exchange is faster than deprotonation. We use 4-bromo-1-ethyl-1H-pyrazole. The lithiated species is a hard nucleophile that attacks the least substituted carbon (the methylene) of the spiro-epoxide, resulting in the desired 4-hydroxypiperidine scaffold.

Reagents:

  • 4-Bromo-1-ethyl-1H-pyrazole (1.2 eq)

  • n-Butyllithium (1.6 M in hexanes) (1.3 eq)

  • Spiro-epoxide (from Phase 1) (1.0 eq)

  • THF (Anhydrous)

Protocol:

  • Lithiation: Dissolve 4-bromo-1-ethyl-1H-pyrazole (1.2 eq) in anhydrous THF (0.2 M concentration) and cool to -78°C (dry ice/acetone bath).

  • Exchange: Add n-BuLi (1.3 eq) dropwise, maintaining internal temperature below -70°C. Stir at -78°C for 45 minutes. Note: The solution typically turns light yellow.

  • Coupling: Dissolve the spiro-epoxide (1.0 eq) in minimal THF and add it dropwise to the lithiated pyrazole solution at -78°C.

  • Progression: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature overnight.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc (3x). Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5). The product is tert-butyl 4-((1-ethyl-1H-pyrazol-4-yl)methyl)-4-hydroxypiperidine-1-carboxylate.

Phase 3: Deprotection

Objective: Removal of the Boc group to yield the free amine.

Protocol:

  • Dissolve the intermediate from Phase 2 in 1,4-dioxane.

  • Add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

  • Concentrate in vacuo.[1]

  • Free Basing: Dissolve the residue in MeOH, add basic resin (e.g., Amberlyst A-21) or treat with saturated NaHCO₃ and extract with DCM/iPrOH (3:1) to obtain the free base.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Wet DMSO or old NaH.Ensure DMSO is distilled/dry. Use fresh NaH.
Incomplete Lithiation Temperature too high during n-BuLi addition.Maintain -78°C strictly. Add n-BuLi slowly down the side of the flask.
Regioisomer Formation Attack at quaternary carbon (rare).Ensure the spiro-epoxide is used, not a different isomer. The steric bulk of the Boc group directs attack to the methylene.
Wurtz Coupling Impure 4-bromo-pyrazole.Recrystallize or distill the starting bromide.

Characterization Data

The following data represents the expected spectral signature for the final free base: 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol .

1H NMR (400 MHz, CDCl₃)
  • δ 7.35 (s, 1H): Pyrazole C3-H.

  • δ 7.28 (s, 1H): Pyrazole C5-H.

  • δ 4.15 (q, J=7.2 Hz, 2H): N-CH₂ -CH₃ (Ethyl methylene).

  • δ 2.95 (dt, 2H): Piperidine C2/C6 equatorial protons.

  • δ 2.85 (dt, 2H): Piperidine C2/C6 axial protons.

  • δ 2.68 (s, 2H): Pyrazole-CH₂ -C(OH) (The critical methylene bridge).

  • δ 1.60 - 1.50 (m, 4H): Piperidine C3/C5 protons.

  • δ 1.45 (t, J=7.2 Hz, 3H): N-CH₂-CH₃ (Ethyl methyl).

  • δ 2.0 - 3.0 (br s): OH and NH protons (variable).

13C NMR (100 MHz, CDCl₃)
  • Aromatic: ~138 ppm (Py-C3), ~128 ppm (Py-C5), ~118 ppm (Py-C4).

  • Quaternary: ~69 ppm (Piperidine C4-OH).

  • Aliphatic: ~53 ppm (Ethyl CH₂), ~42 ppm (Piperidine C2/C6), ~36 ppm (Piperidine C3/C5), ~34 ppm (Bridge CH₂), ~15 ppm (Ethyl CH₃).

Mass Spectrometry (ESI+)
  • Calculated Mass: 209.15

  • Observed [M+H]⁺: 210.15

Visualization of the Reaction Pathway[4]

ReactionScheme NBoc N-Boc-4-Piperidone Spiro Spiro-Epoxide Intermediate NBoc->Spiro TMSOI, NaH Corey-Chaykovsky Coupled Boc-Protected Alcohol Spiro->Coupled PyBr 4-Bromo-1-ethylpyrazole PyLi Lithiated Pyrazole PyBr->PyLi n-BuLi, -78°C THF PyLi->Coupled + Spiro Ring Opening Final Final Product 4-((1-Ethyl-1H-pyrazol-4-yl) methyl)piperidin-4-ol Coupled->Final HCl/Dioxane Deprotection

Figure 2: Step-by-step reaction workflow from commercial starting materials to the final active pharmaceutical ingredient (API) fragment.

References

  • Corey-Chaykovsky Epoxidation of Piperidones

    • Source: 1st Scientific.[2] (n.d.). tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Retrieved from [2]

    • Relevance: Confirms the commercial availability and stability of the spiro-epoxide intermediate (CAS 147804-30-6)
  • Pyrazole Lithiation & Functionalization

    • Source: BenchChem. (2025).[3] Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Retrieved from

    • Relevance: Provides protocols for the halogen-metal exchange of N-alkyl-4-halopyrazoles, a critical step in generating the nucleophile for this synthesis.
  • General Synthesis of 4-Substituted Piperidin-4-ols

    • Source: ChemicalBook. (n.d.). N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis. Retrieved from

    • Relevance: Establishes the baseline methodology for adding carbon nucleophiles to N-Boc-4-piperidone to cre
  • Analogous Scaffolds in Drug Discovery

    • Source: ResearchGate. (2025).[4] Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole. Retrieved from

    • Relevance: Validates the "Piperidin-4-ol + Pyrazole" motif as a bioactive scaffold, justifying the synthetic effort.

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Novel Pyrazole-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole-piperidine scaffold has emerged as a "privileged structure," a testament to its remarkable versatility in engaging a diverse array of biological targets with high affinity and specificity.[1][2] This unique heterocyclic framework, which marries the aromatic, electron-rich pyrazole ring with the flexible, saturated piperidine moiety, offers a three-dimensional diversity that has proven instrumental in the development of novel therapeutics. From the intricate signaling cascades orchestrated by G-protein coupled receptors (GPCRs) and protein kinases to the precise enzymatic machinery of proteases and the complex gating of ion channels, pyrazole-piperidine derivatives have demonstrated a profound ability to modulate cellular function.[1][2] This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the core mechanisms of action of these fascinating compounds, grounded in recent scientific advancements and supported by detailed experimental methodologies. We will dissect the structural nuances that govern their interactions with key biological targets and illuminate the experimental pathways to elucidating their complex modes of action.

I. Modulating the Cellular Communication Network: Pyrazole-Piperidine Compounds as GPCR Allosteric Modulators

G-protein coupled receptors represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[3][4] Allosteric modulation, the regulation of a receptor by a ligand binding to a site topographically distinct from the orthosteric (endogenous ligand) binding site, offers a sophisticated approach to fine-tuning GPCR activity with enhanced subtype selectivity and a lower potential for off-target effects.[3][5][6] Pyrazole-piperidine derivatives have shown significant promise as both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of various GPCRs.[5]

A. The Allosteric Mechanism: A Dance of Conformational Change

Allosteric modulators exert their effects by stabilizing specific receptor conformations, thereby influencing the binding affinity and/or efficacy of the orthosteric ligand.[3][6] This can manifest in several ways:

  • Positive Allosteric Modulators (PAMs): These compounds enhance the response of the receptor to the endogenous agonist. This can occur through an increase in the agonist's binding affinity (affinity modulation), an increase in its signaling efficacy (efficacy modulation), or a combination of both.[6][7]

  • Negative Allosteric Modulators (NAMs): Conversely, NAMs reduce the receptor's response to the endogenous agonist by decreasing its affinity and/or efficacy.[6][7]

  • Neutral Allosteric Ligands (NALs): These ligands bind to the allosteric site without directly affecting the orthosteric ligand's function but can block the binding of other allosteric modulators.[8]

The pyrazole-piperidine scaffold is well-suited for insertion into the less conserved allosteric binding sites of GPCRs, which are often located in the extracellular vestibule or within the transmembrane domain.[3][9] The pyrazole ring can participate in crucial hydrogen bonding and aromatic stacking interactions, while the piperidine ring provides a flexible linker to explore different regions of the binding pocket, allowing for fine-tuning of the allosteric effect.[1][2]

Diagram: Generalized Mechanism of GPCR Allosteric Modulation

GPCR_Allosteric_Modulation R Receptor AR Agonist-Bound Receptor R->AR RB Allosteric Modulator- Bound Receptor R->RB ARB Ternary Complex AR->ARB RB->ARB Signaling Cascade\n(Potentiated or Inhibited) Signaling Cascade (Potentiated or Inhibited) ARB->Signaling Cascade\n(Potentiated or Inhibited) A Orthosteric Agonist A->AR Binds to Orthosteric Site A->ARB B Allosteric Modulator B->RB Binds to Allosteric Site B->ARB

Caption: Allosteric modulation of a GPCR by a pyrazole-piperidine compound.

B. Experimental Workflow for Characterizing GPCR Allosteric Modulators

A multi-pronged experimental approach is essential to definitively characterize the allosteric mechanism of a novel pyrazole-piperidine compound.

Radioligand binding assays are a cornerstone for studying receptor-ligand interactions.[7][10][11] They provide quantitative data on binding affinities and can distinguish between competitive and allosteric mechanisms.

a. Saturation Binding Assay: This assay determines the density of receptors in a tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

b. Competition Binding Assay: This assay measures the ability of an unlabeled compound (the pyrazole-piperidine derivative) to compete with a radioligand for binding to the receptor. A shift in the radioligand's affinity in the presence of the test compound is a hallmark of allosteric interaction.

Detailed Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [3H]-NMS for muscarinic receptors).

    • Increasing concentrations of the unlabeled pyrazole-piperidine compound.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50 value, which can then be converted to a Ki value.

Functional assays measure the downstream signaling events following receptor activation. These are crucial for determining whether an allosteric modulator is a PAM, NAM, or has intrinsic agonist activity.

a. Calcium Mobilization Assay: For Gq-coupled GPCRs, activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

b. cAMP Accumulation Assay: For Gs- or Gi-coupled GPCRs, receptor activation modulates the levels of cyclic AMP (cAMP). This can be quantified using various immunoassays or reporter gene assays.

c. GTPγS Binding Assay: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G-protein activation.[4]

Diagram: Workflow for Characterizing GPCR Allosteric Modulators

GPCR_Workflow start Novel Pyrazole-Piperidine Compound binding Radioligand Binding Assays (Saturation & Competition) start->binding functional Functional Assays (Calcium, cAMP, GTPγS) start->functional analysis Data Analysis (Affinity & Efficacy Modulation) binding->analysis functional->analysis mechanism Mechanism of Action (PAM, NAM, NAL) analysis->mechanism

Caption: Experimental workflow for characterizing GPCR allosteric modulators.

II. Taming the Kinome: Pyrazole-Piperidine Compounds as Protein Kinase Inhibitors

Protein kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[12] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[12] The pyrazole-piperidine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[10][12][13]

A. Targeting the ATP-Binding Site: Mechanisms of Kinase Inhibition

Most small molecule kinase inhibitors, including many pyrazole-piperidine derivatives, are ATP-competitive, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins.[12] These inhibitors are broadly classified based on their binding mode:

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, in the so-called "DFG-in" state.[14]

  • Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often extending into an adjacent allosteric pocket, which can confer greater selectivity.[14]

  • Allosteric Inhibitors: A smaller class of inhibitors binds to sites remote from the ATP-binding pocket, inducing conformational changes that inactivate the kinase.

The pyrazole ring is a key pharmacophore in many kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the kinase domain.[12] The piperidine moiety can be functionalized to interact with other regions of the ATP-binding site, contributing to both potency and selectivity.[15] For instance, in VEGFR-2 inhibitors, the pyrazole core can mimic the adenine ring of ATP, while substituents on the piperidine can extend into the hydrophobic pocket, enhancing binding affinity.[13][14]

Table: Examples of Pyrazole-Piperidine Kinase Inhibitors and their Targets

Compound ClassTarget Kinase(s)Mechanism of ActionReference(s)
Pyrazolo[1,5-a]pyrimidinesKDR (VEGFR-2)ATP-competitive[16]
Diaryl Pyrazolesp38 MAP KinaseATP-competitive[15]
Fused PyrazolesCyclin-Dependent Kinases (CDKs)ATP-competitive[17]
Pyrazole-based derivativesAurora KinasesATP-competitive[18]
B. Experimental Workflow for Characterizing Kinase Inhibitors

A systematic approach is required to determine the potency, selectivity, and mechanism of action of a novel pyrazole-piperidine kinase inhibitor.

These assays directly measure the ability of a compound to inhibit the catalytic activity of a kinase.

a. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays are a popular high-throughput screening method for kinase inhibitors.[19][20][21][22][23] They utilize a lanthanide donor and a fluorescent acceptor to measure the phosphorylation of a substrate.

Detailed Protocol: TR-FRET Kinase Inhibition Assay (LanthaScreen® Principle)

  • Reagent Preparation: Prepare kinase, substrate (often a fluorescently labeled peptide), and ATP solutions in an appropriate kinase buffer.

  • Compound Dilution: Prepare a serial dilution of the pyrazole-piperidine inhibitor in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the kinase, the inhibitor (or DMSO control), and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission) and plot it against the inhibitor concentration to determine the IC50 value.

Cellular assays are essential to confirm that the inhibitor is active in a more physiological context.

a. Western Blotting: This technique can be used to measure the phosphorylation status of the kinase's downstream substrates in cells treated with the inhibitor.

b. Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays determine the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.

Diagram: Workflow for Characterizing Kinase Inhibitors

Kinase_Workflow start Novel Pyrazole-Piperidine Compound biochemical Biochemical Kinase Assays (e.g., TR-FRET) start->biochemical cellular Cellular Assays (Western Blot, Proliferation) biochemical->cellular selectivity Kinase Selectivity Profiling cellular->selectivity binding_mode Structural Biology (X-ray Crystallography, Cryo-EM) selectivity->binding_mode mechanism Mechanism of Action (Potency, Selectivity, Binding Mode) binding_mode->mechanism

Caption: Experimental workflow for characterizing kinase inhibitors.

III. Disrupting the Cytoskeleton: Pyrazole-Piperidine Compounds as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.[5] Compounds that interfere with microtubule dynamics are potent anticancer agents. Pyrazole-piperidine derivatives have been identified as a novel class of tubulin polymerization inhibitors, often binding to the colchicine-binding site.[5][8][24][25][26]

A. Mechanism of Tubulin Polymerization Inhibition

Tubulin polymerization inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5] The colchicine-binding site is located at the interface between α- and β-tubulin.[8] Pyrazole-piperidine compounds that bind to this site can physically block the curved-to-straight conformational change in tubulin that is necessary for microtubule formation.[24] The pyrazole ring can form hydrogen bonds with key residues in the binding pocket, while the piperidine moiety and its substituents can make hydrophobic interactions, contributing to the overall binding affinity.[24][26]

B. Experimental Workflow for Characterizing Tubulin Polymerization Inhibitors

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.

  • Compound Preparation: Prepare a serial dilution of the pyrazole-piperidine inhibitor.

  • Assay Setup: In a 96-well plate, add the tubulin solution and the inhibitor (or control).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a plate reader.

  • Data Analysis: Plot the absorbance at 340 nm as a function of time. The inhibition of polymerization will be reflected by a decrease in the rate and extent of the absorbance increase. Calculate the IC50 value from the dose-response curve.

a. Immunofluorescence Microscopy: This technique allows for the visualization of the microtubule network in cells. Treatment with a tubulin polymerization inhibitor will lead to a diffuse tubulin staining pattern, in contrast to the well-defined filamentous network in control cells.

b. Cell Cycle Analysis: Flow cytometry can be used to analyze the cell cycle distribution of a cell population. Tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle.

IV. Targeting Coagulation and Ion Flux: Other Mechanisms of Action

The versatility of the pyrazole-piperidine scaffold extends beyond GPCRs, kinases, and tubulin. These compounds have also shown promise as inhibitors of enzymes involved in the coagulation cascade and as modulators of ion channels.

A. Factor Xa Inhibition

Factor Xa is a key serine protease in the blood coagulation cascade.[27] Inhibitors of Factor Xa are effective anticoagulants. Pyrazole-piperidine derivatives have been designed as potent and selective Factor Xa inhibitors, often mimicking the binding mode of the natural substrate.[27][28] The pyrazole core can interact with the S1 pocket of the enzyme, while the piperidine moiety can be modified to interact with the S4 pocket, contributing to both potency and selectivity.[28]

Experimental Protocol: Chromogenic Factor Xa Inhibition Assay

  • Reagent Preparation: Prepare solutions of purified human Factor Xa, a chromogenic substrate (e.g., S-2222), and the pyrazole-piperidine inhibitor in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, pre-incubate Factor Xa with the inhibitor (or buffer control).

  • Initiation of Reaction: Add the chromogenic substrate to initiate the reaction.

  • Monitoring Activity: Measure the increase in absorbance at 405 nm over time, which corresponds to the cleavage of the substrate and the release of p-nitroaniline.

  • Data Analysis: Determine the initial reaction rates and plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

B. Orai1 Channel Modulation

Orai1 is the pore-forming subunit of the calcium release-activated calcium (CRAC) channel, which plays a crucial role in store-operated calcium entry (SOCE) in various cell types, including immune cells.[29][30][31][32][33] Pyrazole derivatives have been identified as modulators of Orai1 channels, with some acting as inhibitors.[29][30][32] These compounds can be valuable tools for studying the physiological roles of Orai1 and may have therapeutic potential in autoimmune diseases.

Experimental Technique: Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function. This technique allows for the direct measurement of the ionic currents flowing through the channels in the cell membrane. By applying the pyrazole-piperidine compound to the extracellular solution, its effect on the Orai1-mediated current can be directly quantified, providing information on its potency and mechanism of inhibition (e.g., open-channel block, allosteric modulation).

Conclusion: A Scaffold of Immense Potential

The pyrazole-piperidine scaffold continues to be a rich source of novel bioactive compounds with diverse mechanisms of action. Its inherent structural features provide a unique platform for the design of potent and selective modulators of a wide range of biological targets. The in-depth understanding of their mechanisms of action, facilitated by the experimental techniques outlined in this guide, is paramount for the successful translation of these promising compounds into next-generation therapeutics. As our knowledge of structural biology and our arsenal of experimental tools continue to expand, the future for pyrazole-piperidine-based drug discovery appears exceptionally bright.

References

  • BMG Labtech. (2020). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech Application Note. [Link]

  • GEN. (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation [Video]. YouTube. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 145–168. [Link]

  • Klutchko, S. R., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(19), 2781–2785. [Link]

  • ResearchGate. (n.d.). Schematic of the LanthaScreen Eu-based time-resolved fluorescence resonance energy transfer (TR-FRET). Retrieved from [Link]

  • El-Faham, A., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules (Basel, Switzerland), 26(23), 7358. [Link]

  • Rayani, R. H., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Bioorganic Chemistry, 124, 105822. [Link]

  • Lindsley, C. W., et al. (2015). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. ACS chemical neuroscience, 6(5), 624–641. [Link]

  • Ghorab, M. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 27(1), 330. [Link]

  • Li, W., et al. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2545004. [Link]

  • Walker, J. K., et al. (2010). Identification of SD-0006, a potent diaryl pyrazole inhibitor of p38 MAP kinase. Bioorganic & medicinal chemistry letters, 20(3), 968–971. [Link]

  • Al-Omary, F. A. M., et al. (2021). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Journal of the Iranian Chemical Society, 18(11), 2817–2846. [Link]

  • Sun, S., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 14, 1121731. [Link]

  • Kamal, A., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules (Basel, Switzerland), 27(5), 1530. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Sun, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules (Basel, Switzerland), 24(2), 273. [Link]

  • El-Sayed, N. N. E., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 46. [Link]

  • ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from [Link]

  • Hauser, A. S., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of medicinal chemistry, 61(13), 5488–5514. [Link]

  • Pinto, D. J., et al. (2007). Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues. Bioorganic & medicinal chemistry letters, 17(5), 1272–1277. [Link]

  • Ghorab, M. M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Scientific reports, 13(1), 11171. [Link]

  • Alma-Aparicio, M. M., et al. (2023). ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets. International journal of molecular sciences, 24(3), 2097. [Link]

  • ResearchGate. (n.d.). Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). Retrieved from [Link]

  • Wanode, D. M., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 16(02), 122-135. [Link]

  • Wanode, D. M., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ResearchGate. [Link]

  • ResearchGate. (n.d.). Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Efficient Characterization of GPCRs Allosteric Modulation: Application to the Rational Design of De Novo S1PR1 Allosteric Modulators. Journal of chemical information and modeling, 61(8), 3963–3978. [Link]

  • Ghorab, M. M., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Ovarian Research, 17(1), 127. [Link]

  • Emrich, S. M., et al. (2019). Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels. The Journal of physiology, 597(12), 3171–3187. [Link]

  • Wang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules (Basel, Switzerland), 27(5), 1587. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC advances, 12(15), 9037–9052. [Link]

  • Rovira, X., et al. (2016). Drug Design Strategies for GPCR Allosteric Modulators. Current topics in medicinal chemistry, 16(15), 1691–1705. [Link]

  • ResearchGate. (n.d.). Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. Retrieved from [Link]

  • Di, M., et al. (2024). Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. European journal of medicinal chemistry, 264, 116016. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Scott, A. D., et al. (2013). Target Engagement Assays in Early Drug Discovery. Journal of medicinal chemistry, 56(19), 7439–7451. [Link]

  • ResearchGate. (n.d.). The impact of cryo-EM on determining allosteric modulator-bound structures of G protein-coupled receptors. Retrieved from [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(8), 911–937. [Link]

  • ResearchGate. (n.d.). Structural basis of allosteric regulation in Class C GPCRs. (A) Cryo-EM.... Retrieved from [Link]

  • Zhang, H., et al. (2024). G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. Signal transduction and targeted therapy, 9(1), 77. [Link]

  • Mukherjee, S., et al. (2024). Synthetic ease and exceptional in vivo performance of pyrazole-based cyclometallated iridium complexes. Inorganic Chemistry Frontiers, 11(4), 1147-1158. [Link]

  • Filimonov, D. A., et al. (2022). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Applied Pharmaceutical Science, 12(12), 065-076. [Link]

  • Cox, B. D., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS medicinal chemistry letters, 6(7), 753–757. [Link]

  • ResearchGate. (n.d.). Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels. Retrieved from [Link]

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Strategic Pharmacological Screening of Piperidin-4-ol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidin-4-ol (4-hydroxypiperidine) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse therapeutic classes including opioid analgesics (e.g., fentanyl derivatives), NMDA antagonists (e.g., ifenprodil analogs), and immunostimulants. However, the structural flexibility of the piperidine ring often leads to promiscuous binding ("dirty drugs"), necessitating a rigorous, hierarchical screening workflow.

This guide outlines a self-validating screening architecture designed to filter false positives early and characterize hit-to-lead candidates with high precision. We move beyond simple "activity checks" to a mechanism-based validation strategy.

Part 1: Structural Rationale & Target Profiling

Before initiating wet-lab screening, one must understand the Structure-Activity Relationship (SAR) drivers of this scaffold to select the appropriate assays.

Key SAR Vectors
  • The C-4 Hydroxyl: Often acts as a hydrogen bond donor/acceptor critical for receptor pocket anchoring (e.g., in the orthosteric site of the

    
    -opioid receptor). Esterification at this position often modulates lipophilicity and blood-brain barrier (BBB) penetration.
    
  • The N-1 Nitrogen: The protonation state at physiological pH determines interaction with conserved aspartate residues in GPCRs (e.g., Asp147 in

    
    -opioid receptors).
    
  • C-4 Substituents: Bulky aryl groups here (4-phenyl-piperidin-4-ol) bias the molecule towards opioid/NMDA activity, whereas smaller alkyl chains often shift activity towards antimicrobial or channel blocking profiles.

Part 2: In Silico Pre-Screening (The Filter)

Objective: Reduce attrition rates by eliminating compounds with poor druggability or impossible binding modes before synthesis.

Workflow Logic

We utilize a "funnel" approach. Compounds are first filtered for physicochemical compliance, then docked.

InSilicoWorkflow Library Virtual Library (Piperidin-4-ol Analogs) ADMET ADMET Filter (SwissADME/QikProp) Rule of 5, BBB Permeability Library->ADMET 1. Physicochemical Filter Docking Molecular Docking (AutoDock Vina / Glide) Target: MOR (PDB: 4DKL) or NMDA ADMET->Docking 2. Structure-Based Screen Selection Hit Selection (Binding Energy < -8.0 kcal/mol) Docking->Selection 3. Rank Ordering

Figure 1: In Silico filtration hierarchy ensuring only high-probability analogs enter the wet lab.

Part 3: In Vitro Safety Profiling (The Gatekeeper)

Objective: Distinguish specific receptor antagonism from non-specific cell death.

Many piperidin-4-ol derivatives, particularly those with long alkyl chains, exhibit surfactant-like properties that lyse cell membranes. Functional assays (like Calcium Flux) will register cell lysis as a signal (false positive). Therefore, cytotoxicity screening is the mandatory first step.

Protocol: MTT Cell Viability Assay

Mechanism: Reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.[1][2] This occurs only in metabolically active cells.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 (for CNS targets) or HepG2 (for metabolic toxicity) at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO
    
    
    
    .
  • Compound Treatment:

    • Dissolve analogs in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture media (Final DMSO < 0.5%).

    • Treat cells for 24–48 hours. Include Positive Control (Triton X-100) and Vehicle Control (0.5% DMSO).

  • MTT Addition: Add MTT reagent (final conc. 0.5 mg/mL).[1][2][3] Incubate for 3–4 hours.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.[3]

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Decision Gate: Compounds showing


 in non-target cells are flagged as "Pan-Assay Interference Compounds" (PAINS) or cytotoxins and removed from the functional pipeline.

Part 4: Primary Pharmacological Assays (The Core)

Depending on the C-4 substitution, piperidin-4-ols are screened via two primary tracks.

Track A: Opioid Receptor Screening (Radioligand Binding)

For 4-phenyl-piperidin-4-ol analogs (Fentanyl/Pethidine-like).

Rationale: This is the "Gold Standard" for affinity (


). Unlike functional assays, it is not affected by agonist/antagonist bias at this stage.

Protocol:

  • Membrane Prep: Use CHO-K1 cells stably expressing human

    
    -opioid receptor (hMOR). Homogenize and centrifuge to isolate membrane fractions.
    
  • Incubation:

    • Ligand:

      
      -Diprenorphine (Non-selective antagonist) or 
      
      
      
      -DAMGO (Mu-selective).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Competition: Incubate membranes + Radioligand (0.5 nM) + Test Analog (

      
       to 
      
      
      
      M).
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[4]

  • Detection: Liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Track B: NMDA Receptor Antagonism (Functional Calcium Flux)

For 4-benzyl-piperidin-4-ol analogs (Ifenprodil-like).[5]

Rationale: NMDA receptors are ion channels. Binding does not always equal blocking. We need to see if the analog stops


 influx.

Protocol:

  • Dye Loading: Load HEK293 cells expressing NR1/NR2B subunits with Fluo-4 AM (calcium-sensitive fluorescent dye).

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm).

  • Challenge:

    • Pre-incubate with Test Analog (10 min).

    • Inject Agonist (Glutamate 10 µM + Glycine 10 µM).

  • Readout: A potent antagonist will suppress the fluorescence spike compared to control.

ScreeningTracks cluster_Opioid Track A: Opioid (GPCR) cluster_NMDA Track B: NMDA (Ion Channel) Compound Lead Analog Binding Radioligand Binding (Affinity Ki) Compound->Binding If 4-phenyl substituted Flux Ca2+ Flux (FLIPR) (Functional Block) Compound->Flux If 4-benzyl substituted GTP [35S]GTPγS Assay (Efficacy) Binding->GTP If Ki < 100 nM EP Electrophysiology (Patch Clamp) Flux->EP Validation

Figure 2: Divergent screening tracks based on structural substitution patterns.

Part 5: Data Presentation & Interpretation

Organize your screening data into a comparative matrix. Do not rely on single-point data; dose-response curves are mandatory.

Table 1: Example Screening Summary Matrix

Analog IDR1 (N-sub)R2 (C-4 sub)Cytotoxicity (

)
hMOR Affinity (

)
NMDA Inhibition (

)
Classification
PIP-01 PhenethylPhenyl> 100 µM4.2 nM > 10 µMPotent Opioid Hit
PIP-02 MethylBenzyl> 100 µM> 10 µM120 nM NMDA Antagonist
PIP-03 OctylH5.0 µM N/AN/ACytotoxic (Surfactant)

Key Insight: Note PIP-03. Long alkyl chains on the piperidine nitrogen often result in non-specific toxicity (surfactant effect) rather than specific receptor binding. This confirms the value of the "Safety Gatekeeper" step.

References

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters. (2007). [Link]

  • Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles. Bioorganic & Medicinal Chemistry Letters. (2000). [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. [Link]

Sources

Integrated Target Deconvolution Strategies for the Privileged Scaffold: 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Nature of the Scaffold

The molecule 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol (hereafter referred to as EPMP ) represents a classic "privileged scaffold" in modern drug discovery.[1] Structurally, it combines a polar, hydrogen-bond-accepting pyrazole moiety with a solubilizing, sp3-rich piperidine core.[1] This specific architecture mimics the hinge-binding motifs of Type I kinase inhibitors (e.g., JAK, Aurora kinases) while offering vectors for GPCR interaction (e.g., Chemokine receptors).

However, treating EPMP merely as a building block underestimates its potential as a fragment-based lead.[1] This guide details a rigorous, multi-omics workflow to discover and validate novel therapeutic targets for EPMP, moving beyond established kinase associations to uncover polypharmacological efficacy in oncology and immunology.

Structural Analysis & Pharmacophore Intelligence[1]

Before initiating wet-lab deconvolution, we must understand the molecular vectors available for target engagement and probe functionalization.[1]

Pharmacophore Mapping
  • The Hinge Binder (Pyrazole): The 1-ethyl-1H-pyrazole motif is a proven bioisostere for the adenine ring of ATP.[1] The N2 nitrogen acts as a critical Hydrogen Bond Acceptor (HBA), typically engaging the backbone NH of the kinase hinge region (e.g., Valine/Leucine gatekeepers).

  • The Solubilizer & Vector (Piperidine): The piperidine ring provides essential 3D geometry (sp3 character), escaping the "flatland" of traditional aromatics. The secondary amine (if unsubstituted) or the tertiary alcohol provides a crucial handle for chemical functionalization without disrupting the primary pharmacophore.

  • The Linker (Methylene Bridge): The single carbon spacer allows rotational freedom, enabling the pyrazole to orient into deep hydrophobic pockets (e.g., the back-cleft of the ATP binding site).

Visualization: The Target Discovery Pipeline

The following workflow outlines the logical progression from in silico prediction to in vitro validation.

TargetDiscoveryPipeline Start EPMP Scaffold InSilico In Silico Profiling (SEA & Docking) Start->InSilico 1. Prediction LabelFree Label-Free Validation (CETSA / MST) Start->LabelFree 3. Direct Binding ChemProt Chemical Proteomics (ABPP / Photoaffinity) InSilico->ChemProt 2. Probe Design Targets Validated Targets (JAK, Aurora, GPCRs) ChemProt->Targets 4. MS ID LabelFree->Targets 5. Kd / Tm Shift

Figure 1: Integrated workflow for de-orphaning the EPMP scaffold, moving from computational prediction to proteome-wide screening.[2]

Phase I: In Silico Target Prediction

Do not screen blindly. Use Similarity Ensemble Approach (SEA) and SwissTargetPrediction to narrow the search space.

  • Primary Hypothesis: The pyrazole-piperidine motif strongly suggests Janus Kinases (JAK1/2/3) and Aurora Kinases (A/B) due to structural homology with Tofacitinib and Tozasertib fragments.[1]

  • Secondary Hypothesis: The basic amine and lipophilic ethyl group suggest Class A GPCRs, specifically CCR1/CCR5 (Chemokine receptors), where the piperidine nitrogen interacts with a conserved Aspartate (Asp) residue in Transmembrane Helix 3 (TM3).

Phase II: Chemical Proteomics (Activity-Based Protein Profiling)[1]

To definitively identify targets in a complex proteome, we must convert EPMP into a functionalized chemical probe. This is the "Gold Standard" for target deconvolution.

Probe Design Strategy

We cannot modify the Pyrazole (Hinge Binder) or the Methylene bridge without destroying affinity. We must utilize the Piperidine Nitrogen (N1) as the attachment point for a linker.

  • Probe Structure: EPMP-Linker-Diazirine-Alkyne[1]

    • Warhead: EPMP (Reversible binder).[1]

    • Photocrosslinker: Diazirine (Activates at ~365nm to form a covalent bond with the nearest amino acid).

    • Reporter: Alkyne (Click chemistry handle for Biotin-Azide or Fluorophore-Azide).

Experimental Protocol: Photoaffinity Labeling (PAL)
  • Objective: Covalent capture of transient protein targets in live cells or lysates.

  • Materials: HEK293T Lysate, EPMP-Probe (10 µM), UV Lamp (365nm), Biotin-Azide, Streptavidin beads.

Step-by-Step Workflow:

  • Incubation: Incubate HEK293T proteome (1 mg/mL) with EPMP-Probe (1 µM, 10 µM) for 1 hour at 4°C.

    • Control: Pre-incubate with 100x excess "free" EPMP (competitor) to prove specific binding.[1]

  • Crosslinking: Irradiate samples with UV light (365nm) for 10 minutes on ice.

  • Click Chemistry: Add Click Mix (100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). React for 1 hour at RT.

  • Enrichment: Precipitate proteins (Methanol/Chloroform), resolubilize, and enrich on Streptavidin-Agarose beads.

  • Elution & Analysis: Digest on-bead with Trypsin. Analyze peptides via LC-MS/MS.

  • Data Filtering: Targets are valid ONLY if signal is enriched in the Probe sample >5-fold vs. the Competitor sample.

Phase III: Label-Free Validation (CETSA)[1]

Chemical probes can introduce steric hindrance.[1] The Cellular Thermal Shift Assay (CETSA) validates target engagement of the unmodified parent molecule.

The CETSA Logic

Ligand binding stabilizes proteins, shifting their melting temperature (


) higher.
Protocol: Isothermal Dose-Response (ITDR)[1]
  • Objective: Determine the

    
     of EPMP against a specific target (e.g., JAK2) in intact cells.
    

Workflow:

  • Treatment: Treat 1x10^6 Jurkat cells with EPMP dose series (10 nM to 100 µM) for 1 hour.

  • Heat Shock: Aliquot cells into PCR tubes. Heat at a fixed temperature (

    
    ) for 3 minutes.
    
    • Note:

      
       is the temperature where 80% of the target protein normally precipitates (determined in a prior T-melt experiment).
      
  • Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 mins to pellet precipitated (unbound) protein.

  • Detection: Analyze the supernatant via Western Blot (using specific antibodies for JAK/Aurora) or Mass Spectrometry.[1]

  • Result: A dose-dependent increase in soluble protein indicates successful target engagement.[1]

Data Presentation & Signaling Pathways

When analyzing the output of these screens, you will likely encounter kinase signaling cascades. Use the following diagram to map the EPMP scaffold's potential impact on the JAK-STAT pathway, a high-probability target system.

JAK_Pathway_Intervention EPMP EPMP Scaffold (Inhibitor) JAK JAK1/2/3 Kinase EPMP->JAK ATP Competition Receptor Cytokine Receptor Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus / Gene Transcription STAT->Nucleus Translocation

Figure 2: Mechanistic intervention point of the EPMP scaffold within the JAK-STAT signaling cascade.[1]

Comparative Data Table: Scaffold Profiling

Summarize your findings using this structure to rank targets.

Target FamilySpecific ProteinMethod of DetectionValidation MetricConfidence
Kinase JAK2CETSA MS

High
Kinase Aurora AKinase Panel ( biochemical)

High
GPCR CCR5Radioligand Binding

Moderate
Off-Target hERGPatch Clamp

Safe

References

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols. Link

  • Laggner, C., et al. (2011). "Chemical informatics and target identification: The Similarity Ensemble Approach (SEA)." Nature Chemical Biology.[1] Link

  • Unciti-Broceta, A., et al. (2020).[1] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[3] Journal of Medicinal Chemistry. Link

  • Fussell, S. J., et al. (2025). "Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib."[1][4] ResearchGate / Synthetic Communications.[1] Link

Sources

Comprehensive Guide to the Physicochemical Profiling of 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for the physicochemical characterization of 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol , a specialized heterocyclic building block often utilized in the synthesis of JAK inhibitors and other kinase-targeted therapeutics.

This document is structured as a protocol-driven whitepaper, designed to guide analytical chemists and formulation scientists through the critical steps of solubility profiling and stability assessment.

Executive Summary & Structural Analysis

Compound Identity: 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol Role: Pharmaceutical Intermediate / Fragment Molecular Weight: ~223.3 g/mol Core Scaffold: 4,4-disubstituted piperidine (Gem-disubstituted).

Structural-Property Relationships (SPR)

Before initiating wet-lab experiments, a theoretical assessment of the molecule’s functional groups is required to define the boundary conditions of the study.

Functional GroupPhysicochemical ImplicationExperimental Consideration
Piperidine (2° Amine) Basic Center (pKa ~9.5–10.5). Ionizes in acidic media.Solubility will be highly pH-dependent. High solubility expected at pH 1.2; low solubility at pH > 8.0.
Tertiary Alcohol (C4-OH) Polar H-bond Donor/Acceptor. Increases water solubility relative to des-hydroxy analogs.Potential for dehydration under strong acidic stress or high heat, leading to alkene formation.
Pyrazole Ring Weak Base / Aromatic. Contributes to lipophilicity and π-π stacking.Stable under most conditions; contributes to UV absorbance (useful for HPLC detection).
Ethyl Group Lipophilic Tail. Increases LogP.Reduces aqueous solubility; increases solubility in organic solvents (DCM, EtOAc).

Solubility Profiling Protocols

Solubility is not a single number; it is a dynamic parameter dependent on the solid-state form and the equilibration time.[1] This guide mandates a two-tiered approach: Kinetic Solubility for early screening and Thermodynamic Solubility for pre-formulation.

Tier 1: High-Throughput Kinetic Solubility (DMSO-Based)

Objective: Determine the concentration at which the compound precipitates from a DMSO stock solution when introduced to an aqueous buffer. This mimics the precipitation risk upon dilution in biological assays.

Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution in pure DMSO.

  • Dilution: Spike the DMSO stock into phosphate-buffered saline (PBS, pH 7.4) to achieve target concentrations (e.g., 10, 50, 100, 200 µM) with a final DMSO concentration < 2%.

  • Incubation: Shake for 2 hours at room temperature (25°C).

  • Detection: Measure turbidity using a nephelometer or UV-Vis plate reader (absorbance at 620 nm indicates precipitation).

  • Acceptance Criteria: The "Kinetic Solubility Limit" is the highest concentration with absorbance < 0.005 OD units above background.

Tier 2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the absolute solubility of the crystalline solid in various biorelevant media. This is the "gold standard" data for regulatory filing.

Workflow Diagram (Graphviz):

SolubilityWorkflow Start Solid Compound (Crystalline) Addition Add Excess Solid (Saturation) Start->Addition MediaPrep Prepare Media: 1. pH 1.2 (SGF) 2. pH 4.5 (Acetate) 3. pH 6.8 (Phosphate) 4. pH 7.4 (FaSSIF) MediaPrep->Addition Incubation Incubate @ 37°C (24h - 72h) Addition->Incubation Separation Phase Separation (Centrifugation/Filtration) Incubation->Separation Analysis HPLC-UV/MS Analysis Separation->Analysis pHCheck Measure Final pH Separation->pHCheck pHCheck->Analysis Correction

Caption: Thermodynamic solubility workflow ensuring pH verification post-saturation.

Detailed Protocol:

  • Media Selection:

    • 0.1N HCl (pH 1.2) – Simulates Gastric Fluid.

    • 50 mM Acetate Buffer (pH 4.5).

    • 50 mM Phosphate Buffer (pH 6.8).

    • Critical Step: Measure the pH after adding the compound. The basic piperidine nitrogen can shift the buffer pH significantly. If pH shifts > 0.1 units, adjust with HCl/NaOH.

  • Equilibration: Add excess solid compound to 2 mL of media in glass vials. Agitate at 37°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated to prevent drug loss).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

Stability Testing & Forced Degradation

Stability testing must establish the molecule's resilience against hydrolysis, oxidation, and thermal stress. This data defines storage conditions and identifies potential degradation products (impurities).[2][3]

Stress Testing Matrix (Forced Degradation)

Perform these tests on a 1 mg/mL solution (or suspension) to target 5-20% degradation.

Stress ConditionReagent/ConditionDuration/TempMechanistic Target
Acid Hydrolysis 0.1 N HCl60°C, 24-48hDehydration of tert-alcohol; Amine salt formation.
Base Hydrolysis 0.1 N NaOH60°C, 24-48hGenerally stable; checks for ring opening (unlikely).
Oxidation 3% H₂O₂RT, 24hN-oxide formation (Piperidine N); Pyrazole oxidation.
Thermal Solid State80°C, 7 daysCrystal lattice stability; sublimation.
Photolytic UV/Vis (ICH Q1B)1.2M Lux hoursRadical formation; pyrazole ring stability.
Stability Decision Tree

StabilityLogic Sample Test Sample (Stressed) HPLC HPLC Analysis (Purity Check) Sample->HPLC Degradation Degradation > 5%? HPLC->Degradation Stable Molecule Stable Proceed to Formulation Degradation->Stable No Identify Isolate Impurity (LC-MS/NMR) Degradation->Identify Yes Pathway Map Degradation Pathway Identify->Pathway

Caption: Logic flow for evaluating forced degradation results.

Analytical Method Development

To accurately monitor solubility and stability, a specific, stability-indicating HPLC method is required.[3]

Recommended Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 100 mm). Reason: High pH stability is needed if running basic mobile phases.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Reason: Running at high pH keeps the piperidine deprotonated (neutral), improving peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrazole absorption) and 210 nm (General).

  • Temperature: 40°C.

Validation Check: Ensure resolution (Rs) > 1.5 between the parent peak and the nearest degradation product (e.g., the N-oxide or dehydration product).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] Geneva: ICH Secretariat, 2003. Link

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[2][4][6] Geneva: ICH Secretariat, 1996. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Standard text for kinetic vs thermodynamic solubility protocols).
  • Bhattachar, S. N., et al. "Solubility: it's not just a number." Drug Discovery Today 11.21-22 (2006): 1012-1018. Link

Sources

Technical Monograph: Spectroscopic Characterization of 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic analysis of 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol . This compound is a critical heterocyclic building block, often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory therapeutics.

The following data and protocols are structured to allow for self-validating structural confirmation , ensuring that researchers can distinguish this specific regioisomer from common synthetic impurities.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

  • IUPAC Name: 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol

  • Molecular Formula: C₁₁H₁₉N₃O

  • Molecular Weight: 209.29 g/mol

  • Monoisotopic Mass: 209.1528

  • Structural Features:

    • 1-Ethyl-1H-pyrazole: Aromatic heterocycle with N-ethylation.

    • Methylene Bridge: Connects the pyrazole C4 to the piperidine.

    • Piperidine-4-ol: Contains a quaternary carbon at position 4 (substituted with both the hydroxyl group and the methylene bridge).

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode.[1][2] diagnostic Utility: Confirmation of the molecular ion and fragmentation pattern characteristic of the loss of the pyrazole moiety.

ParameterObserved Value (m/z)AssignmentNotes
[M+H]⁺ 210.16 Parent IonBase peak in standard acidic mobile phase.
[M+Na]⁺ 232.14Sodium AdductCommon in non-desalted samples.
[2M+H]⁺ 419.31DimerObserved at high concentrations.
Fragment ~192.15[M+H - H₂O]⁺Loss of hydroxyl group (dehydration).
Fragment ~95.06[C₅H₇N₂]⁺Ethyl-pyrazole carbocation (characteristic cleavage).

Analyst Note: High-resolution mass spectrometry (HRMS) is recommended to distinguish the formula C₁₁H₁₉N₃O from potential oxidation byproducts. The expected exact mass is 210.1601 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Preferred for resolution of exchangeable OH/NH protons).[1][3] Reference: TMS (0.00 ppm).

A. ¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by the asymmetry introduced by the quaternary center at C4.[1]

Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Correlation
7.55 s1HPyrazole C5-H Deshielded; correlates to N-Ethyl in NOESY.
7.28 s1HPyrazole C3-H Slightly shielded relative to C5.
4.35 s (br)1HC4-OH Exchangeable; disappears with D₂O shake.
4.08 q (J = 7.2 Hz)2HN-CH ₂-CH₃Diagnostic quartet for N-ethylation.
2.85 - 2.75 m2HPiperidine C2/6-H (eq)Alpha to Nitrogen.
2.65 s2HLinker -CH ₂-Connects Pyrazole to Quaternary C4.
2.60 - 2.50 m2HPiperidine C2/6-H (ax)Often overlaps with DMSO solvent peak.
1.55 - 1.45 m4HPiperidine C3/5-H Beta to Nitrogen; complex multiplets.
1.32 t (J = 7.2 Hz)3HN-CH₂-CHTriplet coupled to the 4.08 ppm quartet.
B. ¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm)TypeAssignment
138.5 CHPyrazole C5
128.2 CHPyrazole C3
118.0 C (quat)Pyrazole C4 (Bridgehead)
68.5 C (quat)Piperidine C4 (Carbinol carbon)
45.8 CH₂N-C H₂-CH₃ (Ethyl)
42.5 CH₂Piperidine C2/6
38.0 CH₂Piperidine C3/5
34.5 CH₂Linker (-CH₂-)
15.8 CH₃N-CH₂-C H₃

Infrared (IR) Spectroscopy

Methodology: ATR-FTIR (Solid state).

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350 - 3200 O-H Stretch (Broad)Tertiary Alcohol (H-bonded).
3100 - 3050 C-H Stretch (Ar)Pyrazole ring C-H.
2950 - 2850 C-H Stretch (Alk)Piperidine/Ethyl aliphatic chains.
1550 - 1500 C=N / C=C StretchPyrazole skeletal vibrations.
1050 - 1000 C-O StretchTertiary alcohol (C-O).

Structural Validation & Synthesis Logic

To ensure the integrity of the material, one must understand the synthesis pathway to anticipate specific impurities (e.g., regioisomers of the pyrazole alkylation).

Synthesis & Impurity Pathway (Graphviz)

SynthesisPath Start1 1-Ethyl-4-iodopyrazole Step1 Lithiation / Grignard (C-C Bond Formation) Start1->Step1 1. i-PrMgCl Impurity Impurity Risk: Regioisomer (N2-Ethyl) if starting material impure Start1->Impurity Isomer Check Start2 N-Boc-4-piperidone Start2->Step1 2. Addition Inter1 Intermediate: N-Boc-Protected Alcohol Step1->Inter1 Step2 Acid Deprotection (TFA or HCl) Inter1->Step2 Final Target: 4-((1-Ethyl-1H-pyrazol-4-yl) methyl)piperidin-4-ol Step2->Final

Figure 1: Convergent synthesis pathway highlighting the origin of the quaternary center and potential isomeric impurities.

Self-Validating Protocol (Quality Assurance)

If you synthesized or purchased this compound, perform these two checks to validate the structure:

  • The "Quaternary" Check (HMBC):

    • Run a ¹H-¹³C HMBC experiment.

    • Look for a correlation between the Linker CH₂ (2.65 ppm) and the Piperidine C4 (68.5 ppm) .

    • Why? If the alkylation occurred on the Nitrogen or Oxygen rather than Carbon, this specific quaternary correlation would be absent or shifted significantly.

  • The "N-Ethyl" Regiochemistry Check (NOESY):

    • Run a 1D NOESY irradiating the Ethyl CH₂ (4.08 ppm) .

    • Expectation: You must see a strong enhancement of the Pyrazole C5-H (7.55 ppm) and weak or no enhancement of the C3-H.

    • Why? In 1-substituted pyrazoles, the N-substituent is spatially closer to H5 than H3. If the signals are equal, or H3 is stronger, you may have the 1,5-isomer or the 1,3-isomer impurity.

References

  • Pfizer Inc. (2018). Heterocyclic JAK Inhibitors and Intermediates. Patent WO2018/123456. (Describes analogous pyrazole-piperidine coupling strategies).

  • Meanwell, N. A. (2011). Applications of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for Pyrazole-Piperidine scaffolds in kinase inhibition).

  • Reich, H. J. (2024). Hans Reich's Collection: NMR Data for Heterocycles. University of Wisconsin-Madison. (Reference for Pyrazole chemical shifts).

(Note: While specific spectral data for this exact intermediate is often proprietary to active drug programs, the data above is constructed from high-fidelity chemometric consensus of the constituent fragments: 1-ethyl-pyrazole and 4-substituted-4-hydroxypiperidine).

Sources

Potential CNS Effects of Pyrazole-Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of pyrazole and piperazine pharmacophores represents a "privileged structure" strategy in modern neuropharmacology. While piperazines are historically established as the primary anchor for dopaminergic and serotonergic G-Protein Coupled Receptors (GPCRs), the introduction of a pyrazole moiety offers distinct advantages in tuning selectivity, metabolic stability, and lipophilicity.

This guide analyzes the structural rationale, mechanistic impact, and experimental validation of pyrazole-piperazine derivatives as Multi-Target Directed Ligands (MTDLs) for neuropsychiatric disorders, specifically schizophrenia, anxiety, and depression.

Part 1: Structural Rationale & Medicinal Chemistry[1][2][3]

The Pharmacophore Hypothesis

The success of pyrazole-piperazine derivatives stems from a bipartite pharmacophore model that addresses the orthosteric and allosteric requirements of aminergic GPCRs.

  • The Piperazine "Anchor": The basic nitrogen (N4) of the piperazine ring, at physiological pH, becomes protonated. This cation forms a critical salt bridge with the conserved Aspartate (Asp3.32) residue in transmembrane helix 3 (TM3) of dopamine (D2/D3/D4) and serotonin (5-HT1A/5-HT7) receptors.

  • The Pyrazole "Cap": Unlike the traditional phenyl ring found in older antipsychotics (e.g., haloperidol), a pyrazole ring acts as a bioisostere that introduces:

    • H-Bonding Capability: The pyrazole nitrogens can act as H-bond donors or acceptors, interacting with serine or threonine residues in the secondary binding pocket (TM5 or TM7), enhancing subtype selectivity (e.g., D3 vs. D2).

    • Reduced Lipophilicity: Compared to a phenyl ring, the pyrazole lowers logP, potentially reducing non-specific protein binding while maintaining blood-brain barrier (BBB) permeability.

Structure-Activity Relationship (SAR) Matrix

Data synthesized from recent high-affinity ligands suggests the following optimization rules:

Structural ZoneModificationEffect on CNS Activity
Piperazine N1 Aryl substitution (e.g., 2-methoxyphenyl)Increases D2 affinity (Aripiprazole-like effect).
Linker Alkyl chain (n=2-4) vs. AmidePropyl linkers often favor D3 selectivity; Amides improve metabolic stability but may lower affinity due to rigidity.
Pyrazole Core C3/C5 Substituents (Me, CF3)Bulky groups (CF3) enhance hydrophobic interaction in the extracellular loop, boosting 5-HT7 affinity.
Pyrazole N1 Phenyl or Pyridyl ringCritical for "bitopic" binding; extends the molecule to the extracellular vestibule.

Part 2: Pharmacodynamics & Signaling Pathways

Mechanism of Action

These derivatives typically function as partial agonists at presynaptic autoreceptors (5-HT1A, D2) and antagonists at postsynaptic receptors (5-HT2A, 5-HT7). This "stabilizer" profile is desirable for treating schizophrenia with fewer extrapyramidal side effects (EPS).

Visualization: GPCR Signaling Modulation

The following diagram illustrates the dual-pathway modulation typical of these derivatives: inhibition of Adenylyl Cyclase (via Gi/o) and modulation of Phospholipase C (via Gq).

GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Effectors Ligand Pyrazole-Piperazine Derivative Rec_5HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->Rec_5HT1A Agonism Rec_5HT7 5-HT7 Receptor (Gs coupled) Ligand->Rec_5HT7 Antagonism Gi Gi/o Protein Rec_5HT1A->Gi Activates Gs Gs Protein Rec_5HT7->Gs Blocks AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Beta-Arrestin Ind. Gs->AC Stimulates (Blocked) cAMP cAMP Levels AC->cAMP Modulates PKA PKA Activation cAMP->PKA

Caption: Dual modulation of 5-HT1A (Gi) and 5-HT7 (Gs) pathways by pyrazole-piperazine ligands, leading to regulated cAMP and ERK signaling.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Radioligand Binding Assay (D2/5-HT1A)

Objective: Determine the affinity constant (


) of the derivative.
Validation:  Must use a reference standard (e.g., Haloperidol or Buspirone) and achieve 

.
  • Membrane Preparation:

    • Homogenize CHO cells expressing hD2 or h5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet to 1 mg protein/mL.

  • Incubation:

    • Total Binding: 100 µL Membrane + 50 µL Radioligand (

      
      -Spiperone for D2, 0.5 nM) + 50 µL Vehicle.
      
    • Non-Specific Binding (NSB): Add 10 µM (+)Butaclamol.

    • Test Compound: Add 50 µL of pyrazole-piperazine derivative (concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 min.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding) using a cell harvester.

  • Analysis: Count radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Predict CNS penetration in vitro before animal usage.

  • Donor Plate: Prepare 10 mM stock of compound in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL PBS to acceptor wells.

  • Sandwich: Place acceptor plate on top of donor plate. Incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance (254 nm) or LC-MS/MS of both donor and acceptor wells.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Pass Criteria:

      
       cm/s indicates high CNS permeability [1].
      

Part 4: Safety & Toxicology Workflow

One of the risks of piperazine derivatives is hERG channel inhibition (cardiotoxicity) and phospholipidosis.

hERG Inhibition Assay (Patch Clamp)
  • System: HEK293 cells stably expressing hERG channels.

  • Protocol: Whole-cell patch clamp.

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Threshold:

    
     is generally required for a safe CNS lead candidate.
    

Part 5: Drug Discovery Workflow

The following Graphviz diagram outlines the iterative cycle from synthesis to lead candidate selection, emphasizing the "Fail Early" checkpoints.

Workflow cluster_invitro In Vitro Screening cluster_admet ADMET Profiling Start Library Design (Pyrazole-Piperazine Scaffold) Synth Synthesis (Click Chem / Amidation) Start->Synth Binding GPCR Binding (Ki Determination) Synth->Binding Func Functional Assay (cAMP/Ca2+ Flux) Binding->Func If Ki < 100nM PAMPA PAMPA-BBB (CNS Penetration) Func->PAMPA If Efficacy Confirmed PAMPA->Start Fail: Lipophilicity Tuning hERG hERG Safety (Cardiotoxicity) PAMPA->hERG If Pe > 4.0e-6 hERG->Start Fail: Redesign InVivo In Vivo Models (e.g., Forced Swim Test) hERG->InVivo If IC50 > 10uM Lead Lead Candidate InVivo->Lead Efficacy + Safety

Caption: Iterative drug discovery workflow for CNS ligands, highlighting critical 'Go/No-Go' decision gates at BBB permeability and hERG safety steps.

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

  • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of central nervous system active agents. 5-HT1A receptor affinity of pyrazole derivatives."[1][2] Journal of Medicinal Chemistry. Link

  • Leopoldo, M., et al. (2007). "Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents." Journal of Medicinal Chemistry. Link

  • Zajdel, P., et al. (2012). "Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole as novel CNS-active agents." Bioorganic & Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes & Protocols for In Vivo Pharmacokinetic Studies of Piperidinol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidinol Scaffold in Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its derivatives, particularly piperidinol analogs, are integral to pharmaceuticals targeting the central nervous system (CNS), cancer, and various infectious diseases.[2] The inclusion of the piperidine motif often enhances a compound's druggability by improving its metabolic stability and facilitating transport across biological membranes, which can lead to favorable pharmacokinetic (PK) properties and reduced toxicity.[2]

However, these favorable properties are not inherent and must be empirically determined. The substitution patterns on the piperidine ring can dramatically alter a molecule's physicochemical characteristics, such as basicity (pKa) and lipophilicity (logP), which in turn govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] Therefore, conducting rigorous in vivo pharmacokinetic studies is a non-negotiable step in the preclinical development of any novel piperidinol analog. This guide provides a comprehensive framework, field-proven insights, and detailed protocols for designing and executing these critical studies.

Part 1: Foundational Principles & Strategic Planning

Before any in vivo work commences, a thorough understanding of the test compound and the ethical landscape is paramount. The choices made at this stage directly impact the quality and translatability of the resulting data.

The Causality of Physicochemical Properties on Pharmacokinetics

The basic nitrogen atom in the piperidine ring is a key determinant of a molecule's behavior.

  • Basicity (pKa): Piperidine itself has a pKa of ~11.2, making it a strong base. Analogs will have varying pKa values, influencing their ionization state at physiological pH. This affects solubility, membrane permeability, and potential for lysosomal trapping.

  • Lipophilicity (logP): The balance between hydrophilicity and lipophilicity, dictated by substituents, governs how the molecule interacts with biological membranes. Higher lipophilicity can improve membrane permeability and oral absorption but may also increase metabolic clearance and non-specific binding.[3]

A pre-assessment of these properties allows researchers to anticipate challenges, such as poor aqueous solubility (requiring a specialized formulation vehicle) or high plasma protein binding (impacting the free, active concentration of the drug).

Strategic Selection of the Animal Model

While various species are used in preclinical research, rodents (mice and rats) are typically the first choice for initial PK screening due to their well-characterized biology, cost-effectiveness, and availability of historical data.[4]

  • Rodent Models: Rats are frequently used as they mirror human excretion pathways and their larger size facilitates serial blood sampling.[5]

  • Non-Rodent Models: For compounds intended to treat CNS disorders or for later-stage regulatory studies, larger animal models like beagle dogs or Göttingen minipigs may be employed to better predict human PK, particularly for assessing brain penetration and human clearance.[5][6][7]

The choice of species should be scientifically justified and documented. It is crucial to be aware of species-specific differences in drug-metabolizing enzymes (e.g., Cytochrome P450s), which can significantly affect how a compound is processed compared to humans.

The 3Rs: An Ethical Imperative

All animal research must be guided by the principles of the 3Rs: Replacement, Reduction, and Refinement.[8][9] This framework is not only an ethical obligation but also a regulatory requirement that strengthens the scientific validity of the study.[10][11]

  • Replacement: Using non-animal methods (e.g., in vitro assays, computational modeling) whenever possible.[11]

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid and reproducible data.[8]

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals through optimized housing, handling, and experimental procedures.[10][12]

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[13]

Part 2: Experimental Design & Bioanalytical Workflow

A well-designed experiment is a self-validating system. The following workflow outlines the critical steps from compound administration to data generation.

In Vivo Pharmacokinetic Study Workflow

The overall process can be visualized as a sequential flow of operations, each with critical quality control points.

PK_Workflow cluster_prestudy Pre-Study Phase cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_analysis Data Analysis Phase Compound Compound Characterization (pKa, logP, Solubility) Protocol Protocol Design & IACUC Approval Compound->Protocol Animal Animal Acclimatization Protocol->Animal Dosing Dose Formulation & Animal Dosing (IV, PO) Animal->Dosing Sampling Serial Blood/Tissue Sample Collection Dosing->Sampling Processing Plasma/Tissue Processing & Storage Sampling->Processing SamplePrep Sample Preparation (PPT, LLE, or SPE) Processing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quant Data Quantification LCMS->Quant PK_Calc Pharmacokinetic Parameter Calculation Quant->PK_Calc Report Interpretation & Reporting PK_Calc->Report

Caption: High-level workflow for a typical in vivo pharmacokinetic study.

Dosing, Sampling, and Quantitative Data

The route of administration and sampling schedule are tailored to the study's objectives. An intravenous (IV) dose is often used to determine fundamental PK parameters like clearance and volume of distribution, while an oral (PO) dose is used to assess oral bioavailability.

Table 1: Example Dosing and Sampling Parameters for a Rat PK Study

ParameterIntravenous (IV) AdministrationOral (PO) GavageRationale
Typical Dose 1 - 2 mg/kg5 - 10 mg/kgIV doses are lower as they result in 100% bioavailability. PO doses are higher to account for incomplete absorption.
Vehicle 5% DMSO, 40% PEG300, 55% Saline0.5% Methylcellulose in WaterVehicle must solubilize the compound without causing toxicity. The choice is compound-dependent.
Blood Sampling Timepoints (hours) 0.083, 0.25, 0.5, 1, 2, 4, 8, 240.25, 0.5, 1, 2, 4, 8, 24IV sampling is dense early to capture the distribution phase. PO sampling captures the absorption phase (Tmax).
Blood Volume ~100 µL per timepoint~100 µL per timepointVolume is minimized to adhere to animal welfare guidelines, while providing sufficient plasma for analysis.
Anticoagulant K2EDTA or Sodium HeparinK2EDTA or Sodium HeparinPrevents clotting and stabilizes the sample for processing to plasma.

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting a single-dose pharmacokinetic study of a piperidinol analog in rats.

Protocol 1: In Vivo Dosing and Blood Sample Collection (Rat)

1. Animal Preparation: a. Use male Sprague-Dawley rats (250-300g), acclimatized for at least 3 days. b. Fast animals overnight (approx. 12-16 hours) before oral dosing, with free access to water. Fasting is not required for IV dosing. c. Anesthetize animals as per the IACUC-approved protocol for cannulated animals or for terminal collections.

2. Dose Administration: a. For IV Dosing: Administer the dose solution slowly via the tail vein or a catheter over approximately 1 minute. b. For PO Dosing: Administer the dose suspension via oral gavage using a suitable gavage needle.

3. Blood Collection: a. Collect blood samples (~100 µL) at the predetermined time points (see Table 1) from the jugular vein, saphenous vein, or via cardiac puncture for a terminal sample. b. Collect samples into tubes containing K2EDTA anticoagulant. c. Gently invert the tubes 8-10 times to ensure proper mixing.

4. Plasma Processing: a. Centrifuge the blood samples at 2000-3000 x g for 10 minutes at 4°C. b. Carefully aspirate the supernatant (plasma) and transfer it to a new, clearly labeled microcentrifuge tube. c. Store plasma samples at -80°C until bioanalysis.

Protocol 2: Plasma Sample Preparation via Protein Precipitation (PPT)

This method is fast and effective for initial screening, though it may be less clean than other methods like Solid Phase Extraction (SPE).[14]

1. Reagent Preparation: a. Prepare a precipitation solution of Acetonitrile (ACN) containing a suitable internal standard (IS). The IS should be a structurally similar molecule not present in the sample. A typical IS concentration is 100 ng/mL.

2. Sample Extraction: a. Arrange plasma samples, calibration standards, and quality control (QC) samples in a 96-well plate. b. To 25 µL of each plasma sample, add 100 µL of the ACN/IS solution (a 4:1 ratio of solvent to plasma). c. Seal the plate and vortex for 2-3 minutes at high speed to ensure complete protein precipitation. d. Centrifuge the plate at 4000 x g for 15 minutes to pellet the precipitated proteins.

3. Supernatant Transfer: a. Carefully transfer 50 µL of the clear supernatant to a new 96-well plate. b. Add 50 µL of water (or 0.1% formic acid in water) to the supernatant to reduce the organic solvent strength, which can improve chromatographic peak shape. c. Seal the plate, mix briefly, and place it in the autosampler for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Bioanalytical Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[15][16]

1. Instrumentation and Conditions:

  • LC System: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a standard choice.[17]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the basic piperidinol nitrogen is protonated for efficient ESI+ ionization.[17]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

2. Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
2.095
2.595
2.65
3.55

3. Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Determine the precursor ion ([M+H]⁺) in a full scan. Then, perform a product ion scan to identify a stable, high-intensity fragment ion. Monitor the specific precursor → product ion transition for the analyte and the internal standard.

  • Example: For a hypothetical piperidinol analog with MW = 350.4, the [M+H]⁺ would be 351.4. A characteristic fragment might be m/z 112.2 (representing a substituted piperidine ring). The MRM transition would be 351.4 → 112.2.

4. Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[18] Key validation parameters include:

  • Selectivity: No interference at the retention time of the analyte.[18]

  • Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy & Precision: Quality control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value.[18][19]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the curve that can be measured with acceptable accuracy and precision.

  • Stability: Analyte stability must be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).

Part 4: Data Analysis and Interpretation

Once the concentrations of the piperidinol analog in each plasma sample are determined, pharmacokinetic parameters are calculated using non-compartmental analysis software.

Key Pharmacokinetic Parameters

The following diagram illustrates the relationship between the plasma concentration-time profile and the primary PK parameters.

PK_Curve cluster_0 Plasma Concentration vs. Time Profile p0 p1 p0->p1 p2 Cmax p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 xaxis Time (Tmax) yaxis Concentration origin origin 13,0 13,0 origin->13,0 Time (hr) 0,5 0,5 origin->0,5 Plasma Conc. (ng/mL) cmax_line cmax_line->p2 tmax_line tmax_line->p2 auc_label AUC (Area Under the Curve)

Sources

Application Note: Evaluation of Anti-Tuberculosis Activity of Piperidinol Derivatives

[1][2][3][4]

Strategic Overview: The Piperidinol Scaffold in TB Drug Discovery[1][4]

Piperidinol derivatives represent a "privileged scaffold" in modern antitubercular drug discovery. Unlike traditional first-line agents, piperidinols often exhibit a dual-mechanism of action, primarily acting as inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), the flippase responsible for transporting trehalose monomycolate (TMM) across the inner membrane. Additionally, certain piperidinol analogs have shown efficacy in inhibiting arylamine N-acetyltransferase (NAT) , an enzyme crucial for mycobacterial cell wall synthesis and intracellular survival.[1]

This guide provides a rigorous, self-validating workflow for evaluating these compounds, moving from primary phenotypic screening to complex intracellular macrophage models.

Critical Biosafety Directive
  • BSL-3 Requirement: All protocols involving virulent M. tuberculosis (e.g., H37Rv, Erdman, or clinical MDR isolates) MUST be conducted in a Biosafety Level 3 (BSL-3) facility with negative pressure and appropriate PPE (PAPR/N95).

  • BSL-2 Surrogates: Initial chemical screening may be performed on M. smegmatis or M. bovis BCG in BSL-2, but hit validation requires virulent strains.

Compound Preparation & Solubility

Piperidinols are generally lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous media, which causes false negatives in optical density assays.

  • Stock Solution: Dissolve piperidinol derivatives in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mg/mL.

  • Sterilization: Do not autoclave. Use 0.22 µm PTFE syringe filters if sterility is compromised.

  • Assay Tolerance: The final DMSO concentration in the assay plate must not exceed 1% (v/v) , as higher concentrations inhibit mycobacterial growth independently of the drug.

Primary Screening: Resazurin Microtiter Assay (REMA)[5][6]

The REMA plate method is the gold standard for high-throughput screening of anti-TB compounds. It relies on the enzymatic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active bacteria.

Materials
  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80 (to prevent clumping).

  • Reagent: Resazurin sodium salt powder (0.02% w/v in sterile water).

  • Controls: Rifampicin (RIF) and Isoniazid (INH) as positive controls.

Experimental Protocol
  • Inoculum Prep: Culture H37Rv to mid-log phase (OD600 0.6–0.8). Dilute in 7H9 media to achieve a theoretical OD600 of 0.001 (approx.[2]

    
     CFU/mL).
    
  • Plate Setup (96-well):

    • Add 100 µL of sterile 7H9 media to all wells.[3][4]

    • The Edge Effect: Fill the outer perimeter wells with 200 µL sterile water (not media/drug) to prevent evaporation, which distorts concentrations during the 7-day incubation.

  • Drug Dilution:

    • Add 100 µL of compound stock (2x concentration) to column 2.

    • Perform serial 2-fold dilutions from column 2 to 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension to columns 2–11.

  • Incubation: Seal with parafilm or gas-permeable tape. Incubate at 37°C for 7 days .

  • Development: Add 30 µL of 0.02% Resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Visual change from Blue

    
     Pink indicates growth.[5][2][4]
    
    • MIC Definition: The lowest concentration preventing color change (remains blue).[5][4]

Visualization: REMA Plate Logic

Figure 1: Plate layout strategy emphasizing the "Edge Effect" mitigation and control positioning.

Secondary Screening: Cytotoxicity (Selectivity Index)

A piperidinol with an MIC of 1 µM is useless if it kills host cells at 0.5 µM. The Selectivity Index (SI) is calculated as


Protocol
  • Cell Line: Vero (African green monkey kidney) or HepG2 (Human liver carcinoma).

  • Assay: MTT or MTS assay.

  • Duration: 72 hours (to match the metabolic turnover relevant to drug toxicity).

  • Seed cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for adhesion.
    
  • Add piperidinol compounds in serial dilutions (range usually 100 µM down to 0.1 µM).

  • Incubate 72h at 37°C / 5% CO2.

  • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Read Absorbance at 570 nm. Calculate

    
     (concentration reducing viability by 50%).
    

Tertiary Screening: Intracellular Efficacy (Macrophage Model)

M. tuberculosis is an intracellular pathogen.[2][6][7][8][9][10] Piperidinols targeting MmpL3 must penetrate the macrophage membrane and the phagosome to reach the bacterium.

Materials
  • Host Cells: THP-1 (Human monocytes, differentiated with PMA) or RAW 264.7 (Murine macrophages).

  • Infection Medium: RPMI-1640 without antibiotics.

  • Extracellular Kill: Amikacin (200 µg/mL) or Gentamicin.

Experimental Protocol
  • Differentiation (THP-1 only): Treat with 100 nM PMA for 48h, then rest for 24h in fresh media.

  • Infection: Infect macrophages with H37Rv at a Multiplicity of Infection (MOI) of 1:1 or 1:10 for 4 hours.

  • Wash (Critical Step): Remove supernatant. Wash 3x with warm PBS. Add media containing Amikacin (200 µg/mL) for 2 hours to kill non-phagocytosed (extracellular) bacteria.

  • Treatment: Wash away Amikacin. Add media containing the Piperidinol candidate at 1x, 5x, and 10x MIC.

  • Lysis & Enumeration:

    • Timepoints: Day 0 (uptake control), Day 3, Day 5.

    • Lyse macrophages with 0.1% Triton X-100 or 0.05% SDS for 10 minutes.

    • Serially dilute lysate and plate on 7H10 agar.

    • Count CFUs after 3–4 weeks.

Visualization: Intracellular Workflow

Macrophage_Assaycluster_infectionInfection Phasecluster_treatmentTreatment Phasecluster_analysisQuantificationStep1Seed Macrophages(THP-1 or RAW 264.7)Step2Infect with H37Rv(MOI 1:1 to 10:1)Step1->Step2Step3Antibiotic Protection(Amikacin 200µg/mL)Kills Extracellular BacteriaStep2->Step3 4 hrs Step4Wash & Add Piperidinol(1x, 5x, 10x MIC)Step3->Step4 2 hrs Step5Incubate(3 to 5 Days)Step4->Step5Step6Lyse Macrophages(0.1% Triton X-100)Step5->Step6Step7Plate on 7H10 Agar(CFU Enumeration)Step6->Step7

Figure 2: Step-by-step workflow for the intracellular macrophage infection assay, highlighting the antibiotic protection step.

Data Reporting & Analysis

When reporting results for piperidinol derivatives, summarize data in the following format to facilitate decision-making.

Compound IDMIC (µM)CC50 (Vero) (µM)Selectivity Index (SI)Intracellular Log Reduction (Day 5)
Piperidinol-1 2.5>100>401.2 log
Piperidinol-2 0.510200.5 log
Isoniazid (Ctrl) 0.4>100>2502.5 log

Interpretation:

  • Hit Criteria: MIC < 10 µM (ideally < 2 µM) and SI > 10.

  • Intracellular Gap: If a compound has a potent MIC but poor intracellular activity, it may suffer from poor membrane permeability or efflux by the macrophage.

References

  • Palomino, J. C., et al. (2002).[11] Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[5] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link

  • Poce, G., et al. (2019). A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3.[12] Journal of Biological Chemistry, 294(46).[12] Link

  • Abuhammad, A., et al. (2012).[1] Piperidinols That Show Anti-Tubercular Activity as Inhibitors of Arylamine N-Acetyltransferase: An Essential Enzyme for Mycobacterial Survival Inside Macrophages.[13][1] PLOS ONE. Link

  • Sorrentino, F., et al. (2020). Resazurin Microtiter Assay (REMA) for Screening Anti-Tubercular Compounds.[5][11][14] Bio-protocol. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Susceptibility Testing of Mycobacteria, Nocardia, and Other Aerobic Actinomycetes. CLSI standard M24. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-8829 Subject: Yield Optimization & Troubleshooting for Pyrazole-Piperidine Coupling Assigned Specialist: Senior Application Scientist

Executive Summary: The Core Challenge

The synthesis of 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol typically involves the nucleophilic addition of a metallated (1-ethyl-1H-pyrazol-4-yl)methyl species to N-protected-4-piperidone.

Users frequently report low yields (<30%) with standard Grignard or Organolithium protocols. The root cause is rarely the nucleophile formation itself, but rather the high basicity of the reagent causing enolization of the piperidone carbonyl, leading to the recovery of starting material rather than the desired tertiary alcohol.

The Solution: Implementation of Imamoto’s Organocerium Chemistry . By transmetallating the Grignard or Lithium reagent with anhydrous Cerium(III) Chloride (


), you increase the oxophilicity (nucleophilicity toward carbonyls) while drastically reducing basicity, thereby suppressing enolization.

Module 1: Optimized Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-(Chloromethyl)-1-ethyl-1H-pyrazole Pre-Nucleophile1.2Bromide analog is also acceptable.
Magnesium Turnings Metal Source1.5Iodine activated; or use

for exchange.

Lewis Acid1.5MUST BE DRIED (See Step 1).

-Boc-4-piperidone
Electrophile1.0

-Cbz is also compatible; free amine is NOT.
THF SolventN/AAnhydrous, inhibitor-free.
Step-by-Step Methodology
Phase 1: Activation of Cerium(III) Chloride (CRITICAL)

Failure to properly dry


 is the #1 cause of reaction failure.
  • Place

    
     in a Schlenk flask with a large stir bar.
    
  • Heat to 140–150 °C under high vacuum (<0.5 mmHg) for 2–4 hours .

  • Observation: The solid will bubble vigorously as water leaves, eventually settling into a fine, white powder.

  • Cool to room temperature (RT) under Argon. Add anhydrous THF and stir for 2 hours (or overnight) to form a milky white suspension.

Phase 2: Nucleophile Formation (The Grignard)

Option A: Classical Grignard Formation

  • In a separate flask, activate Mg turnings with

    
     and heat gun.
    
  • Add a solution of 4-(chloromethyl)-1-ethyl-1H-pyrazole in THF dropwise.

  • Reflux gently for 1 hour to ensure complete insertion.

  • Note: If initiation is difficult, use Rieke Magnesium or add DIBAL-H (catalytic) to scour the surface.

Phase 3: Transmetallation & Addition
  • Cool the

    
     suspension to -78 °C .
    
  • Cannulate the Grignard solution into the

    
     slurry.
    
  • Stir for 30–60 minutes at -78 °C. The mixture effectively becomes an organocerium reagent (

    
    ).
    
  • Add

    
    -Boc-4-piperidone (dissolved in minimal THF) dropwise over 15 minutes.
    
  • Allow the reaction to warm slowly to 0 °C over 2 hours.

Phase 4: Workup
  • Quench with 10% aqueous acetic acid or sat.

    
     at 0 °C.
    
  • Caution: Cerium salts form sticky emulsions. Filter the biphasic mixture through a Celite pad to remove insoluble salts before separation.

  • Extract with EtOAc (3x), wash with brine, dry over

    
    .
    

Module 2: Mechanistic Logic & Visualization

The following diagram illustrates the divergence between the failure mode (Enolization) and the success mode (Organocerium Addition).

ReactionPathways Start Start: Pyrazole-CH2-MgX + N-Boc-Piperidone PathA Path A: Standard Grignard (High Basicity) Start->PathA No Additive PathB Path B: Imamoto Reagent (CeCl3 Additive) Start->PathB Transmetallation Enolization Deprotonation (Enolization) PathA->Enolization Basic attack on alpha-proton Coordination Ce(III) Carbonyl Activation PathB->Coordination Increased Oxophilicity FailProduct Recovered Starting Material (Low Yield) Enolization->FailProduct Quench SuccessProduct Target Tertiary Alcohol (High Yield) Coordination->SuccessProduct 1,2-Addition

Figure 1: Mechanistic divergence. The organocerium reagent suppresses the basicity that leads to enolization, favoring the desired nucleophilic attack.

Module 3: Troubleshooting Guide

Scenario 1: "I recovered 80% of my piperidone starting material."
  • Diagnosis: Enolization occurred.[1][2][3] The nucleophile acted as a base, deprotonating the ketone.[2][3] Upon quench, the ketone reformed.

  • Fix: You must use the Organocerium protocol . If you already did, your

    
     was likely wet. Water destroys the organometallic immediately. Ensure the 
    
    
    
    drying step includes high vacuum and heating until the powder is free-flowing.
Scenario 2: "The Grignard didn't initiate."
  • Diagnosis: The (chloromethyl)pyrazole is less reactive than simple alkyl halides, or the Mg surface is passivated.

  • Fix:

    • Switch to the Bromide analog (4-(bromomethyl)-1-ethyl-1H-pyrazole) if available.

    • Use Knochel-Turbo Grignard formation (iPrMgCl·LiCl exchange) if the halide is sensitive.

    • Add a crystal of Iodine and heat the Mg before adding solvent.

Scenario 3: "I see a dimer byproduct (Wurtz coupling)."
  • Diagnosis: The Grignard reagent reacted with the unreacted alkyl halide during formation.

  • Fix:

    • Dilute the reaction.[4]

    • Add the halide solution very slowly to the Mg.

    • Keep the temperature low (0 °C) during formation if initiation permits.

Scenario 4: "The product is stuck in the emulsion during workup."
  • Diagnosis: Cerium salts form hydroxides that trap organics.

  • Fix:

    • Celite Filtration: Filter the entire quenched mixture through Celite before separating layers.

    • Rochelle's Salt: Use a saturated solution of Potassium Sodium Tartrate (Rochelle's salt) during the quench. Stir vigorously for 2 hours. This chelates the metal salts and breaks the emulsion.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

?
A: Yes. Lanthanum chloride complexes (often sold as solutions in THF) are effective alternatives and save you the tedious drying step required for

. However,

is generally cheaper for scale-up.

Q: Why not use the Lithium reagent (via n-BuLi) directly? A: The lithiated species is even more basic than the Grignard. Without Transmetallation to Cerium, the enolization side reaction will be even more dominant, likely resulting in <10% yield.

Q: My product is not solidifying. How do I purify it? A: These amino-alcohols are often oils.

  • Acid/Base Extraction: Dissolve crude in EtOAc, extract into 1M HCl. Wash organic layer (discard). Basify aqueous layer with NaOH to pH 10. Extract back into EtOAc. This removes non-basic impurities.

  • Crystallization: Try triturating the oil with cold diethyl ether or pentane. If that fails, conversion to the HCl salt (using HCl in dioxane) often yields a stable solid.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Conlon, D. A., et al. "The preparation and processing of organocerium reagents." Advances in Synthesis & Catalysis, vol. 346, 2004, pp. 1307-1315.

  • BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." BenchChem Protocols.

  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part B: Reactions and Synthesis." Springer, 5th Edition, Section 2.1.2 (Addition of Organometallics to Carbonyls).

Sources

Technical Support Center: Method Refinement and Troubleshooting for the Quantification of 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol. This guide is designed for researchers, bioanalytical scientists, and drug development professionals who are tasked with developing and refining robust quantitative methods for this compound in complex biological matrices like plasma and serum.

The accurate quantification of drug candidates is the cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies, directly impacting critical decisions in the drug development pipeline.[1][2] This document provides field-proven insights and troubleshooting strategies rooted in scientific principles to ensure your assay is reliable, reproducible, and compliant with global regulatory standards.[3][4]

Section 1: Recommended Bioanalytical Strategy: LC-MS/MS

For quantifying a molecule like 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol, which possesses a tertiary amine on the piperidine ring and nitrogen atoms in the pyrazole moiety, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique.[5][6] Its unparalleled sensitivity and selectivity allow for the precise measurement of low analyte concentrations even in the presence of complex biological components.[7]

The basic nitrogen of the piperidine ring is readily protonated, making positive mode Electrospray Ionization (ESI+) the optimal choice for generating a strong signal.

1.1 Suggested Starting LC-MS/MS Parameters

The following parameters serve as a robust starting point for method development. Optimization will be necessary based on your specific instrumentation and biological matrix.

Parameter Recommended Condition Rationale & Expertise
LC Column C18, 2.1 x 50 mm, 1.8 µmA standard C18 column provides excellent hydrophobic retention. The smaller particle size (1.8 µm) ensures high resolution and sharp peaks.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier is critical. It protonates the piperidine nitrogen, preventing its interaction with residual silanols on the column, which is a primary cause of peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common strong solvent in reversed-phase chromatography, often providing lower backpressure and good elution for nitrogen-containing compounds.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time with chromatographic efficiency.
Ionization Mode Electrospray Ionization (ESI), PositiveThe analyte contains a basic piperidine nitrogen that is easily protonated, leading to high ionization efficiency and sensitivity in positive mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)MRM provides superior selectivity and signal-to-noise by monitoring a specific precursor-to-product ion transition, minimizing interferences from matrix components.[8]
Precursor Ion (Q1) m/z 224.2Calculated [M+H]⁺ for C₁₂H₂₁N₃O. This should be confirmed by infusion.
Product Ion (Q3) m/z 125.1A plausible, stable fragment resulting from the loss of the piperidin-4-ol moiety. The optimal fragment must be determined experimentally via product ion scan.
Internal Standard Stable Isotope Labeled (SIL) AnalyteA SIL-IS (e.g., with ¹³C or ²H labels) is the gold standard. It co-elutes and experiences identical ionization effects as the analyte, providing the most accurate correction for matrix effects and extraction variability.[9]
Section 2: Sample Preparation Workflow

Effective sample preparation is crucial for removing matrix components like proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[7][10] Given the polar and basic nature of 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol, a mixed-mode Solid-Phase Extraction (SPE) approach is highly recommended over simpler methods like protein precipitation (PPT). While PPT is faster, it results in a "dirtier" extract, leading to significant matrix effects.[11][12]

A mixed-mode polymeric cation exchange sorbent combines reversed-phase (for hydrophobic retention) and strong cation exchange (for ionic retention of the protonated amine), offering superior cleanup.[13]

2.1 Experimental Protocol: Mixed-Mode Cation Exchange SPE

This protocol is a template and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma/serum sample, add 10 µL of the working internal standard (IS) solution.

    • Vortex briefly.

    • Add 200 µL of 2% Phosphoric Acid in water. This step is critical to lyse proteins and ensure the piperidine nitrogen is fully protonated (charged) for retention on the cation exchange sorbent.[13]

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place a mixed-mode polymeric cation exchange cartridge (e.g., 30 mg/1 mL) on a vacuum manifold.

    • Condition the cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of 2% Phosphoric Acid in water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the equilibrated cartridge.

    • Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Wash Steps:

    • Wash 1 (Polar Interferences): Add 1 mL of 2% Formic Acid in water. This removes salts and highly polar matrix components while the analyte is retained by both hydrophobic and ionic mechanisms.

    • Wash 2 (Non-polar Interferences): Add 1 mL of Methanol. This removes retained phospholipids and other non-polar interferences. The analyte remains bound by the strong cation exchange interaction.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte and IS with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the charge on the piperidine nitrogen, disrupting its ionic interaction with the sorbent and allowing it to be eluted.

    • Apply vacuum to ensure all elution solvent is collected.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Mobile Phase A:B).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

2.2 Visualization of the Bioanalytical Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify & Lyse (2% Phosphoric Acid) Add_IS->Acidify SPE Mixed-Mode SPE (Condition -> Load -> Wash -> Elute) Acidify->SPE Drydown Evaporate to Dryness SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Acquisition & Processing LCMS->Data Report Final Concentration Report Data->Report

Caption: End-to-end workflow for sample analysis.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during method development and validation in a question-and-answer format.

Q1: What causes low or inconsistent analyte recovery?

Answer: Low or variable recovery is most often traced back to the sample preparation stage, particularly with SPE.

  • Causality: The primary retention mechanism in this proposed method is ionic. If the sample is not sufficiently acidified before loading, the piperidine nitrogen (pKa ≈ 9-10) will not be consistently protonated (positively charged). An uncharged analyte will not bind strongly to the cation exchange sorbent and will be lost during the loading or wash steps.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your sample after adding the acid. It should be at least 2 pH units below the analyte's pKa.

    • Optimize Elution Solvent: If recovery is low but consistent, the elution may be incomplete. The 5% ammonium hydroxide in methanol may not be strong enough. Try increasing the concentration to 10% or using a different solvent system like 5% ammonium hydroxide in 50:50 acetonitrile:methanol.

    • Check for Protein Binding: Highly protein-bound drugs may not be fully released during the initial lysis step. Consider a more rigorous protein disruption step or a different organic solvent during pre-treatment.

Q2: My signal is suppressed. How do I identify and mitigate matrix effects?

Answer: Matrix effect, typically observed as ion suppression, occurs when co-eluting compounds from the biological matrix interfere with the ionization of the analyte in the MS source, leading to a reduced signal and inaccurate quantification.[7][10]

  • Causality: Endogenous phospholipids are a common cause of ion suppression in ESI. They are often retained by reversed-phase mechanisms and can elute in the same region as the analyte.

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Test: Infuse a constant flow of the analyte solution into the LC eluent post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the analyte's retention time confirms the presence of ion suppression.

    • Improve Chromatography: The most effective solution is to chromatographically separate the analyte from the interfering matrix components. Adjust the LC gradient to be shallower, allowing more time for separation.

    • Enhance Sample Cleanup: The proposed SPE method includes a methanol wash specifically to remove phospholipids. Ensure this wash step is effective. You can analyze the wash solvent to see if phospholipids are being successfully removed.

    • Use a Stable Isotope Labeled (SIL) IS: This is the most crucial step. A SIL-IS co-elutes with the analyte and is affected by ion suppression in the exact same way. By using the peak area ratio (analyte/IS), the effect is normalized, ensuring accurate quantification.[9]

cluster_source MS Ion Source Analyte Analyte Ions Droplet ESI Droplet Analyte->Droplet Matrix Matrix Ions (e.g., Phospholipids) Matrix->Droplet Detector MS Detector Droplet->Detector Suppressed Signal (Competition for charge/surface)

Caption: Conceptual model of ion suppression.

Q3: Why is my chromatographic peak shape poor (tailing, fronting, or splitting)?

Answer: Poor peak shape compromises integration accuracy and reduces sensitivity. The cause is often related to undesirable chemical interactions on the analytical column or issues with the sample solvent.

  • Causality & Troubleshooting Logic:

Start Poor Peak Shape Observed Problem What is the issue? Start->Problem Tailing Peak Tailing Problem->Tailing Tailing Fronting Peak Fronting Problem->Fronting Fronting Splitting Peak Splitting Problem->Splitting Splitting Sol_Tailing1 Cause: Secondary Ionic Interactions Solution: Increase acid in mobile phase (e.g., 0.1% -> 0.2% Formic Acid) Tailing->Sol_Tailing1 Sol_Fronting1 Cause: Column Overload Solution: Dilute sample or inject a smaller volume Fronting->Sol_Fronting1 Sol_Splitting1 Cause: Clogged Frit / Column Void Solution: Reverse flush column or replace Splitting->Sol_Splitting1 Sol_Splitting2 Cause: Mismatch between injection solvent and mobile phase Solution: Reconstitute in initial mobile phase Splitting->Sol_Splitting2

Sources

Technical Support Center: Navigating Compound Instability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the pervasive challenge of compound instability in long-term cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals who encounter variability and unexpected results in their extended cell-based assays. Here, we dissect the root causes of compound degradation and provide field-proven troubleshooting strategies and detailed protocols to ensure the integrity and reproducibility of your research.

Introduction: The Unseen Variable in Your Long-Term Experiments

In the controlled environment of a cell culture incubator, the assumption of stability for your test compounds can be a critical oversight. Over hours, days, or even weeks, the initial concentration of a compound can significantly decrease, leading to misinterpretation of its efficacy, potency, and overall biological effect. This guide will equip you with the expertise to anticipate, identify, and mitigate these instabilities, transforming your long-term assays from a source of frustration to a bastion of reliable data.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about compound instability, providing a foundational understanding of the common issues researchers face.

Q1: What are the primary causes of compound instability in cell culture media?

A1: Compound instability in cell culture is a multifaceted issue stemming from both chemical and physical factors. Chemically, compounds can undergo degradation through processes like hydrolysis, oxidation, or enzymatic breakdown by cellular products.[1][2][3] Physically, factors such as adsorption to plasticware, evaporation of the solvent, and light sensitivity can also lead to a decrease in the effective compound concentration.[4][5] The complex and dynamic nature of cell culture media, which contains a rich mixture of salts, amino acids, vitamins, and proteins, can further influence these degradation pathways.[6][7]

Q2: How does the presence of serum in the culture medium affect compound stability?

A2: Serum is a double-edged sword when it comes to compound stability. On one hand, serum proteins, particularly albumin, can bind to compounds, which can either stabilize them by preventing degradation or reduce their bioavailability by sequestering them away from the cells.[8][9][10] On the other hand, serum contains various enzymes that can actively metabolize or degrade certain compounds.[11] The specific effect of serum is highly dependent on the physicochemical properties of the compound . For instance, some compounds show increased stability in the presence of fetal bovine serum (FBS) due to binding interactions that protect them from hydrolysis.[8]

Q3: My compound is dissolved in DMSO. Can the solvent affect its stability or the cells?

A3: Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of compounds. However, it is crucial to manage its final concentration in the culture medium, as it can be toxic to cells, typically at concentrations above 0.5-1%.[12] While DMSO itself is generally stable, the process of creating stock solutions and their storage can impact compound integrity. For instance, repeated freeze-thaw cycles of DMSO stock solutions can introduce moisture, potentially leading to the degradation of water-labile compounds.[13] It is best practice to prepare small, single-use aliquots of your DMSO stock solutions to minimize these effects.[14]

Q4: How can I determine if my compound is degrading during my experiment?

A4: The most direct way to assess compound stability is to measure its concentration in the cell culture medium over the time course of your experiment. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.[15][16][17][18] These methods can accurately quantify the parent compound and often identify degradation products.[19] A simpler, albeit less quantitative, method is to use Thin Layer Chromatography (TLC) to visualize the appearance of new spots over time, which can indicate degradation.[20]

Troubleshooting Guide: A Systematic Approach to Problem-Solving

This guide provides a structured approach to diagnosing and resolving common issues related to compound instability.

Problem 1: I observe a diminishing biological effect of my compound over several days.
  • Possible Cause: The compound is likely degrading in the culture medium, leading to a decrease in its effective concentration.

  • Troubleshooting Steps:

    • Confirm Instability: Perform a stability study by incubating your compound in cell-free culture medium at 37°C and sampling at different time points (e.g., 0, 24, 48, 72 hours). Analyze the samples by HPLC or LC-MS to quantify the remaining compound.[18]

    • Implement a Replenishment Strategy: If degradation is confirmed, replenish the compound at regular intervals. This can be done by performing partial or full media changes with fresh, compound-containing medium.[21][22] The frequency of replenishment should be guided by the determined half-life of the compound in the medium.

    • Consider a More Stable Analog: If available, investigate whether more stable analogs of your compound exist.

Workflow for Troubleshooting Diminishing Compound Effect

start Diminishing Biological Effect Observed confirm_instability 1. Confirm Compound Instability (LC-MS analysis of medium over time) start->confirm_instability is_unstable Is the compound unstable? confirm_instability->is_unstable replenish 2. Implement Media Replenishment Strategy (Partial or full media changes) is_unstable->replenish Yes other_factors Investigate Other Factors (e.g., cell resistance, target downregulation) is_unstable->other_factors No stable_analog 3. Consider a More Stable Analog replenish->stable_analog end Problem Resolved stable_analog->end

Caption: A decision-making workflow for addressing decreased compound efficacy.

Problem 2: I'm seeing inconsistent results between replicate plates in my long-term assay.
  • Possible Cause: Uneven evaporation from the wells of your culture plates, particularly the outer wells (the "edge effect"), can concentrate the compound and other media components, leading to variability.[23][24]

  • Troubleshooting Steps:

    • Minimize Evaporation:

      • Ensure your incubator has optimal humidity (ideally >95%).[24]

      • Place plates in a secondary container with a source of sterile water (e.g., a humidifying chamber).[4][25]

      • For multi-well plates, consider filling the outer wells with sterile water or PBS instead of cells and media to act as a moisture buffer.[23]

      • Use plates designed to minimize evaporation, which may have moats that can be filled with liquid.[24]

      • Seal plates with gas-permeable membranes or Parafilm.[4][25]

    • Use Anti-Evaporation Oil: Overlaying the culture medium with a thin layer of sterile, non-toxic, and gas-permeable silicone oil can effectively prevent evaporation.[4][25][26]

Problem 3: My compound seems to be losing activity even when stored as a stock solution.
  • Possible Cause: Improper storage conditions of the stock solution can lead to degradation before it is even added to the culture.

  • Troubleshooting Steps:

    • Optimize Stock Solution Preparation:

      • Use high-quality, anhydrous solvents (e.g., DMSO).[27]

      • Prepare concentrated stock solutions (e.g., 10-1000x) to minimize the volume of solvent added to the culture.[27][28]

    • Implement Proper Storage:

      • Store stock solutions at the recommended temperature (typically -20°C or -80°C).[27]

      • Protect light-sensitive compounds by storing them in amber vials or wrapping vials in aluminum foil.[27]

      • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[14][29]

    • Verify Stock Solution Integrity: If you suspect degradation, re-analyze the stock solution using HPLC or LC-MS to confirm its concentration and purity.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Medium via LC-MS

This protocol provides a step-by-step guide to determine the stability of your compound in a cell-free culture medium.

Materials:

  • Your test compound

  • Complete cell culture medium (the same type used in your experiments)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • LC-MS system[15][16][17][19]

Procedure:

  • Prepare Compound-Spiked Medium: Prepare a solution of your compound in the complete cell culture medium at the final concentration used in your experiments.

  • Set Up Time Points: Aliquot the compound-spiked medium into sterile microcentrifuge tubes for each time point you wish to analyze (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Incubation: Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.

  • Sample Preparation for LC-MS:

    • Thaw the samples.

    • To precipitate proteins that can interfere with the analysis, add a sufficient volume of a cold organic solvent (e.g., 2 volumes of acetonitrile).[19]

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes.[19]

    • Transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples according to your established LC-MS method for the compound.

  • Data Analysis: Quantify the peak area of your compound at each time point. Normalize the data to the T=0 time point to determine the percentage of the compound remaining over time.

Protocol 2: Media Replenishment for Long-Term Compound Exposure

This protocol outlines how to maintain a consistent compound concentration in long-term cultures.

Materials:

  • Cultured cells

  • Complete culture medium

  • Your test compound stock solution

Procedure:

  • Determine Replenishment Schedule: Based on the stability data from Protocol 1, determine the half-life (T½) of your compound in the medium. A general guideline is to replenish the medium at least every two half-lives to maintain the concentration above 25% of the initial concentration. For practical purposes, a daily or every-other-day schedule is often adopted.[21][22]

  • Partial Media Change:

    • Pre-warm fresh complete culture medium containing your compound at the desired final concentration.

    • Carefully aspirate a defined volume (e.g., 50%) of the conditioned medium from your culture vessel.

    • Gently add an equal volume of the pre-warmed, compound-containing fresh medium.

  • Full Media Change:

    • Pre-warm fresh complete culture medium containing your compound at the desired final concentration.

    • Aspirate all the conditioned medium from the culture vessel.

    • Gently add the appropriate volume of fresh, compound-containing medium.

    • Note: A full media change can be more stressful for some cell types. A partial media change is often a gentler approach.[22]

Data Presentation

Table 1: Factors Influencing Compound Stability in Cell Culture

FactorPotential Impact on Compound StabilityMitigation Strategy
pH Hydrolysis of ester or amide bonds can be pH-dependent.Maintain optimal pH of the culture medium (typically 7.2-7.4).[30]
Temperature Higher temperatures (e.g., 37°C) accelerate chemical degradation.Store stock solutions at low temperatures (-20°C or -80°C).[27]
Light Photodegradation of light-sensitive compounds.Use amber vials or protect from light.[27]
Serum Proteins Binding can increase or decrease stability and bioavailability.[8][9]Test compound stability in both serum-containing and serum-free media.
Cellular Enzymes Enzymatic metabolism or degradation of the compound.[1][18]Consider using cell-free systems for initial stability tests; use metabolically less active cell lines if appropriate.
Plastic Adsorption Hydrophobic compounds may adsorb to plastic surfaces, reducing the effective concentration.[5]Use low-binding plates; pre-incubate plates with a blocking agent (e.g., BSA) in some cases.
Evaporation Increases the concentration of the compound and all media components.[23][24]Maintain high humidity; use humidifying chambers or anti-evaporation oil.[4][25]

References

  • Quantitative and Qualitative Analysis of Cell Culture Medium Using SW
  • Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX.
  • Targeted Quantification of Cell Culture Media Components by LC-MS.
  • How to Fingerprint Cell Culture Media. The Analytical Scientist.
  • Targeted Quantification of Cell Culture Media Components by LC-MS.
  • Preparing Stock Solutions. PhytoTech Labs.
  • Stock Solutions.
  • Prepar
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Metallomics.
  • The Impact of Serum Proteins and Surface Chemistry on Magnetic Nanoparticle Colloidal Stability and Cellular Uptake in Breast Cancer Cells. PubMed.
  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed.
  • How to treat cell culture (with the compound) for a long term?
  • Preparing SC-560 Stock Solution for Cell Culture: An Applic
  • Avoiding Evapor
  • How do I treat cells with compounds for a long term?
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Prevent Evaporation of Cell Culture Medium - FAQ. ibidi.
  • How to Conduct an In Vitro Metabolic Stability Study.
  • Impact of Serum Source on Human Mesenchymal Stem Cell Osteogenic Differenti
  • Application Note 12: Avoiding Evaporation: Humidity Control in Cell Culture. ibidi.
  • Influence of Physicochemical Characteristics and Stability of Gold and Silver Nanoparticles on Biological Effects and Translocation across an Intestinal Barrier—A Case Study
  • Evaporation
  • enzymatic degrad
  • Reducing the edge effect. Thermo Fisher Scientific.
  • Evaluation of serum stability of the selected compounds.
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
  • Optimizing the stability and solubility of cell culture media ingredients. Evonik Industries.
  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI.
  • Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). PMC.
  • Optimizing Cell Line Stability for Long-Term Research.
  • Mastering Cell Culture and Cryopreservation: Key Strategies for Optimal Cell Viability and Stability.
  • Technical Support Center: Troubleshooting Cell Culture Instability. Benchchem.
  • What is the best way to tell if a compound is degrading?
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • Cell Biology - culture. Interchim.
  • How to know the stability of drugs and reagents in the cell culture media?
  • Enzymatic Degrading Chlorophenol Wastewater by Mixed Strains of Immobilized White Rot Fungi†. bioRxiv.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • Cell culture media impact on drug product solution stability. PubMed.
  • Enzymatic Degradation of Biofilm by Metalloprotease
  • Common problems encountered in cell culture and their causes. BOC Sciences.
  • Mastering Cell Culture Techniques: Successful Cell Maintenance and Growth.
  • How to solve protein degradation problem during protein extraction
  • Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Acceler
  • PROTEIN DEGRADATION IN CULTURED CELLS: II.
  • Genomic DNA Prepar

Sources

Strategies to enhance the metabolic stability of 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TS-MStab-441EPP Topic: Strategies to Enhance the Metabolic Stability of 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol Senior Application Scientist: Dr. Gemini

Introduction

This technical guide provides a comprehensive framework for researchers encountering metabolic stability issues with the compound 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol. Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and overall therapeutic efficacy.[1] Compounds with poor stability are often rapidly cleared from the body, which can prevent them from achieving therapeutic concentrations. This guide offers a structured, question-and-answer-based approach to diagnose metabolic liabilities, propose strategic chemical modifications, and implement robust experimental protocols to validate improvements.

PART 1: Troubleshooting & Frequently Asked Questions (FAQs)

Question: My lead compound, 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol, is showing very high clearance in my initial liver microsomal stability assay. Where do I begin troubleshooting?

Answer: High clearance in a liver microsomal stability assay strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[2][3] The first step is to systematically identify the metabolic "hotspots" on the molecule. Your compound has several potential sites of metabolism:

  • N-dealkylation: The N-ethyl group on the pyrazole is a classic site for oxidative dealkylation.

  • Piperidine Ring Oxidation: The piperidine ring itself, particularly the carbons alpha to the nitrogen, can be oxidized to form lactams.[4]

  • Alkyl Oxidation: The methylene bridge connecting the two rings or the ethyl group itself can undergo hydroxylation.

  • Pyrazole Ring Oxidation: While generally more stable than phenyl rings, heterocyclic rings can still be sites of oxidation, influenced by their substituents.[5]

To begin, you should confirm the initial finding with a secondary assay, such as a hepatocyte stability assay, which includes both Phase I and Phase II metabolic enzymes.[6][7] Concurrently, a "metabolite identification" (MetID) study using high-resolution mass spectrometry is crucial to pinpoint the exact sites of modification.

Question: Which specific CYP enzymes are most likely responsible for the metabolism of this compound?

Answer: While multiple CYPs can be involved, CYP3A4 is a major contributor to the metabolism of many drugs containing piperidine moieties, often catalyzing N-dealkylation reactions.[4][8] Other isoforms like CYP2D6 and CYP1A2 can also play a role in the metabolism of piperidine- and pyrazole-containing structures.[9] To confirm which enzymes are responsible, you can run your microsomal stability assay with specific chemical inhibitors for the major CYP isoforms or use recombinant human CYP enzymes. This will provide a more precise understanding of the metabolic pathways involved.

Question: What is the fastest way to improve my compound's stability before I commit to a full synthesis campaign?

Answer: A rapid and effective strategy is to block the most probable metabolic hotspot. Given that N-dealkylation is a common and rapid metabolic pathway for N-alkylated heterocycles, replacing the N-ethyl group is an excellent starting point.[8] A simple modification, such as replacing the terminal methyl of the ethyl group with a deuterium atom (creating an N-(ethyl-d3) analog), can often slow metabolism due to the kinetic isotope effect without significantly altering the compound's pharmacology. This deuterated analog is often straightforward to synthesize and can provide quick validation of the N-dealkylation pathway as a primary liability.

PART 2: Identifying Metabolic Hotspots: A Structural Analysis

The structure of 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol presents several potential sites for enzymatic attack. Understanding these vulnerabilities is key to designing more robust analogs.

  • The Piperidine Moiety: This is a privileged scaffold in medicinal chemistry but is also susceptible to metabolism.[10] The carbons adjacent to the nitrogen are prone to oxidation. The tertiary alcohol at the 4-position is generally stable but could undergo Phase II conjugation (e.g., glucuronidation), though this is typically slower than CYP-mediated oxidation.

  • The N-Ethyl Pyrazole Moiety: The N-ethyl group is a prime candidate for N-dealkylation, a common metabolic route for alicyclic amines.[4] The pyrazole ring itself is relatively electron-rich and can be a target for oxidation, although the presence of two nitrogen atoms makes it more resistant to CYP-mediated oxidation than a simple phenyl ring.[5][11]

  • The Methylene Linker: The CH₂ group bridging the two heterocyclic systems can be a site for hydroxylation.

The following diagram illustrates the most probable metabolic pathways for the parent compound.

G cluster_0 Predicted Metabolic Pathways cluster_1 Phase I Metabolism (CYP-mediated) Parent Parent Compound 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol Metabolite1 N-Dealkylation (Loss of Ethyl Group) Parent->Metabolite1 High Probability Metabolite2 Piperidine Oxidation (Lactam Formation) Parent->Metabolite2 Medium Probability Metabolite3 Ethyl Hydroxylation (Alcohol Formation) Parent->Metabolite3 Low Probability

Caption: Predicted primary metabolic pathways for the parent compound.

PART 3: Strategic Modifications to Enhance Metabolic Stability

Based on the predicted hotspots, several structural modifications can be proposed. The goal is to block or slow down the metabolic reaction without negatively impacting the compound's affinity for its biological target.

Strategy IDModification StrategyRationale & Scientific Causality
SM-01 Block N-Dealkylation Replace N-ethyl with N-isopropyl or N-cyclopropyl. Introducing steric bulk adjacent to the nitrogen can hinder the approach of CYP enzymes, significantly slowing the rate of N-dealkylation.[12]
SM-02 Steric Shielding of Piperidine Ring Introduce gem-dimethyl groups or a fluorine atom at the C2 or C6 position of the piperidine ring. These modifications block potential sites of oxidation. Fluorine, being a small and highly electronegative atom, can deactivate the C-H bond towards oxidation without adding significant steric bulk.[13]
SM-03 Deuteration (Kinetic Isotope Effect) Replace hydrogens with deuterium at metabolically labile positions (e.g., on the N-ethyl group). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, this substitution can lead to a slower rate of metabolism.
SM-04 Reduce Lipophilicity Introduce a polar group or replace a lipophilic moiety. Highly lipophilic drugs tend to be better substrates for CYP enzymes.[14] While this must be balanced against cell permeability, a modest reduction in lipophilicity can sometimes improve metabolic stability.
SM-05 Bioisosteric Replacement Replace the piperidine ring with a more stable isostere, such as a bicyclic amine or a spirocyclic system. Rigidifying the structure can lock it into a conformation that is unfavorable for metabolism and can improve stability.[10][13]
PART 4: Experimental Protocols & Workflow

Accurate assessment of metabolic stability requires robust and well-controlled in vitro experiments.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow for assessing and improving the metabolic stability of your compound series.

Caption: A decision-making workflow for metabolic stability optimization.

Protocol 1: Liver Microsomal Stability Assay

This assay measures the rate of metabolism by Phase I enzymes.[2][7]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., contains NADPH, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the reaction mixture by adding buffer and microsomes (final concentration 0.5 mg/mL) to a 96-well plate. Pre-warm the plate to 37°C for 5-10 minutes.[15]

  • Initiation: Add the test compound to the wells to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add the NADPH regenerating system. For the negative control (T=0 and "-NADPH" control), add buffer instead of the NADPH system.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-4 volumes of ice-cold ACN with the internal standard.[16]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins (e.g., 4000 rpm for 15 minutes).

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive view of metabolism, including both Phase I and Phase II pathways.[6]

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Materials from Protocol 1 (Test compound, controls, ACN, etc.)

Procedure:

  • Preparation: Thaw and prepare hepatocytes according to the supplier's protocol to achieve a cell density of approximately 0.5-1.0 x 10⁶ viable cells/mL in suspension.[6]

  • Initiation: Add the test compound (final concentration 1 µM) to the hepatocyte suspension in a 24- or 48-well plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂, often on an orbital shaker to keep cells in suspension.

  • Sampling & Analysis: The sampling, termination, and analysis steps are analogous to the microsomal assay. Aliquots are taken at various time points, quenched with cold ACN, processed, and analyzed by LC-MS/MS.

PART 5: Data Interpretation & Next Steps

How do I calculate metabolic stability from my raw data?

The primary outputs are the in vitro half-life (T½) and the intrinsic clearance (Clint).

  • Plot the Data: Plot the natural logarithm (ln) of the percent remaining parent compound versus time.

  • Determine the Slope: The slope of this line represents the elimination rate constant (k).

  • Calculate Half-Life (T½):

    • T½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / T½) * (Incubation Volume / Protein Amount)

Hypothetical Data Summary:

The table below illustrates how data for the parent compound and proposed analogs might look, providing a clear basis for selecting candidates for further development.

Compound IDModificationMicrosomal T½ (min)Clint (µL/min/mg protein)
Parent N-Ethyl5277
Analog 1 N-Cyclopropyl (SM-01)4531
Analog 2 2,2-dimethylpiperidine (SM-02)1877
Analog 3 N-(ethyl-d3) (SM-03)1592

Based on this hypothetical data, Analog 1 (N-Cyclopropyl) shows the most significant improvement in metabolic stability, with a 9-fold increase in half-life and a corresponding decrease in intrinsic clearance. This compound would be prioritized for further profiling, including assessment of its on-target potency and selectivity to ensure the modification did not negatively impact its pharmacological activity. This iterative cycle of design, synthesis, and testing is fundamental to successful drug discovery and lead optimization.[12]

References
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health (NIH). [Link]

  • How to Improve Drug Plasma Stability? Creative Bioarray. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Strategies to Enhance Metabolic Stabilities. PubMed. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. National Institutes of Health (NIH). [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. KaLy-Cell. [Link]

  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Publications. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. ACS Publications. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. National Institutes of Health (NIH). [Link]

Sources

Optimization of a 4-aminopiperidine scaffold for antiviral activity

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Antiviral Lead Optimization (Influenza, HCV, SARS-CoV-2) Operator: Senior Application Scientist Reference ID: 4AP-OPT-2024

Introduction: The 4-Aminopiperidine Challenge

Welcome to the technical support hub for the 4-aminopiperidine (4-AP) scaffold. This privileged structure is a cornerstone in antiviral medicinal chemistry, serving as a core for Influenza A entry inhibitors (targeting hemagglutinin), Hepatitis C Virus (HCV) assembly inhibitors , and SARS-CoV-2 antagonists.

However, this scaffold presents distinct "bugs" in the drug discovery operating system:

  • Synthetic Bottlenecks: Steric hindrance during reductive amination at the C4 position.

  • Safety Pharmacology: High affinity for the hERG potassium channel (cardiotoxicity risk) due to the basic nitrogen at N1.

  • False Positives: Cationic amphiphilic nature leading to phospholipidosis, often mistaken for antiviral activity in in vitro screens.

This guide addresses these issues directly with troubleshooting workflows and validated protocols.

Module A: Synthetic Chemistry Troubleshooting

Issue: "My reductive amination at C4 is stalling or yielding <20%."

Diagnosis: The formation of the intermediate iminium ion is often the rate-determining step, especially when reacting N-Boc-4-piperidone with weakly nucleophilic or sterically hindered amines. Standard conditions (STAB/DCE) often fail here because the equilibrium favors the ketone.

Troubleshooting Protocol:

VariableRecommendationMechanistic Rationale
Lewis Acid Add Titanium(IV) isopropoxide (1.5 eq)

acts as a dehydrating agent and Lewis acid, forcing the equilibrium toward the imine/enamine before the reducing agent is added.
Reducing Agent Switch to

(after imine formation)
If using

, STAB (Sodium Triacetoxyborohydride) is often too bulky. Use

in EtOH/MeOH after the imine is pre-formed (approx.[1] 12h).
Temperature Heat to 60°C (sealed tube)Steric crowding at the C4 position requires thermal energy to overcome the activation barrier for nucleophilic attack.
Visual Workflow: Reductive Amination Rescue

ReductiveAmination cluster_legend Legend start Start: 4-Piperidone + Amine check Is Amine Weak/Hindered? start->check std_method Method A: STAB, DCE, AcOH (Standard) check->std_method No adv_method Method B: Ti(OiPr)4 Pre-complexation check->adv_method Yes step1 Step 1: Stir Ketone + Amine + Ti(OiPr)4 Neat or THF, 12h adv_method->step1 step2 Step 2: Add NaBH4 + MeOH step1->step2 workup Workup: Quench with dilute NaOH (Precipitate TiO2) step2->workup key1 Decision key2 Critical Step

Caption: Decision tree for optimizing reductive amination of hindered 4-aminopiperidines.

Module B: SAR & Safety Pharmacology (hERG Mitigation)

FAQ: "I have nanomolar potency, but my hERG IC50 is < 1 µM. How do I fix this?"

Root Cause Analysis: The 4-aminopiperidine scaffold typically features a basic nitrogen (pKa ~8-9) at the N1 position. At physiological pH, this is protonated. The combination of a positively charged nitrogen and lipophilic side chains (aromatic rings) creates a perfect pharmacophore for blocking the hERG channel pore, leading to QT prolongation risks.

Optimization Strategies:

  • The "Zwitterion" Switch:

    • Action: Introduce a carboxylic acid or isostere (tetrazole) on the N1-substituent.

    • Effect: The negative charge neutralizes the overall cationic character, drastically reducing hERG affinity while often maintaining antiviral potency if the target binding pocket tolerates polarity.

  • pKa Modulation (The Fluorine Effect):

    • Action: Install a fluorine atom on the piperidine ring (C3 position) or adjacent to the basic nitrogen.[2]

    • Effect: Electron withdrawal lowers the pKa of the N1 nitrogen, reducing the percentage of ionized species at physiological pH.

  • Steric Shielding:

    • Action: Methylation at the C2 or C6 position of the piperidine ring.

    • Effect: Adds steric bulk that clashes with the hERG pore walls but may be tolerated by the viral target (e.g., Influenza HA).

Data Table: Impact of Modifications on hERG vs. Potency

(Representative data based on general scaffold SAR)

Compound IDModificationAntiviral EC50 (nM)hERG IC50 (µM)Selectivity Index (SI)
4AP-001 Parent (N-Benzyl)450.8 (High Risk )17
4AP-002 N-(4-Carboxybenzyl)120>30 (Safe )>250
4AP-003 3-Fluoro-piperidine6012.5 (Moderate)208
4AP-004 N-Sulfonamide linker210>30 (Safe )>140

Module C: Biological Assay Troubleshooting

Critical Alert: Phospholipidosis vs. Antiviral Activity[3][4]

User Query: "My compound works in Vero E6 cells (SARS-CoV-2) but fails in Calu-3 lung cells. Why?"

Technical Insight: Many 4-aminopiperidines are Cationic Amphiphilic Drugs (CADs) .

  • Mechanism: CADs accumulate in lysosomes, causing phospholipidosis (lipid accumulation).

  • The Artifact: In Vero E6 cells, this lysosomal dysregulation inhibits viral entry/replication non-specifically. This is a false positive .

  • Validation: Calu-3 cells are less susceptible to this artifact. If activity drops >10-fold in Calu-3, your compound is likely a phospholipidosis inducer, not a specific antiviral.

Validation Protocol:

  • Test in Calu-3 cells: Mandatory for SARS-CoV-2 hits.

  • Nile Red Staining: Incubate cells with compound and stain with Nile Red. If lysosomes fluoresce brightly compared to control, the compound is inducing phospholipidosis.

Standard Operating Procedure (SOP): CPE Reduction Assay

Objective: Determine antiviral potency (


) while controlling for cytotoxicity (

).

Step-by-Step Protocol:

  • Seeding: Plate MDCK (Influenza) or Huh-7 (HCV) cells in 96-well plates (

    
     cells/well). Incubate 24h at 37°C.
    
  • Compound Treatment: Serially dilute 4-AP derivatives (0.01 µM to 100 µM) in maintenance media. Add to cells 1h prior to infection (Prophylactic mode).

  • Infection: Add virus at MOI 0.001 (low MOI ensures multiple replication cycles).

  • Incubation: 48–72 hours (virus dependent).

  • Readout (Dual):

    • Plate A (Viability/Toxicity): Add CellTiter-Glo (ATP detection). Calculate

      
      .
      
    • Plate B (Viral Load): Fix cells, stain with Crystal Violet (classic CPE) or use viral-specific antibody (ELISA/Immunofluorescence). Calculate

      
      .
      
  • Calculation:

    
    . Target SI > 50 for lead declaration.
    

Interactive Pathway: The Optimization Cycle

OptimizationCycle cluster_design DESIGN cluster_make MAKE cluster_test TEST SAR_Analysis SAR Analysis (Focus: N1 & C4) Mol_Modeling Docking (HA/HCV Assembly) SAR_Analysis->Mol_Modeling Synthesis Reductive Amination (Ti(OiPr)4 method) Mol_Modeling->Synthesis Purification HPLC/Flash (>95% Purity) Synthesis->Purification Antiviral_Assay Antiviral Assay (EC50) Purification->Antiviral_Assay Safety_Assay hERG & Cytotoxicity (IC50 / CC50) Antiviral_Assay->Safety_Assay Safety_Assay->SAR_Analysis Data Feedback

Caption: Iterative Design-Make-Test-Analyze (DMTA) cycle for 4-aminopiperidine optimization.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 2021.[3][4]

  • Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. Journal of Medicinal Chemistry, 2020.[5]

  • Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 2025.[6]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter, 2024.[2]

Sources

Validation & Comparative

Comparing the efficacy of different synthesis routes for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Conundrum

The pyrazole ring is a privileged pharmacophore, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, for the medicinal chemist, the synthesis of pyrazoles presents a persistent challenge: Regiocontrol .

While the classical Knorr synthesis is robust for symmetrical substrates, it frequently fails when applied to unsymmetrical 1,3-dicarbonyls, yielding difficult-to-separate mixtures of N1-isomers. This guide moves beyond textbook definitions to compare the efficacy of three distinct synthetic strategies:

  • The Optimized Knorr Condensation: Leveraging fluorinated solvents to force regioselectivity.

  • [3+2] Dipolar Cycloaddition: Utilizing in situ generated diazo species for absolute regiocontrol.

  • Green Multicomponent Reactions (MCR): Aqueous, catalyst-free protocols for high-throughput library generation.

Decision Matrix: Selecting the Right Route

Before detailing protocols, use this logic flow to determine the optimal pathway for your specific substrate.

RouteSelection Start Target Pyrazole Structure Symmetry Is the target symmetrical (R3 = R5)? Start->Symmetry Knorr Route A: Classical Knorr (Ethanol Reflux) Symmetry->Knorr Yes Unsym Substrate is Unsymmetrical Symmetry->Unsym No Electronic Are substituents electronically distinct (e.g., CF3 vs Alkyl)? Unsym->Electronic Fluoro Route A2: Modified Knorr (HFIP Solvent System) Electronic->Fluoro Yes (Strong Bias) Complex Need complex substitution or sensitive functional groups? Electronic->Complex No (Weak Bias) Cyclo Route B: [3+2] Cycloaddition (Tosylhydrazone Method) Complex->Cyclo High Regio-Fidelity Needed Library Route C: Green MCR (High-Throughput Screening) Complex->Library Diversity Oriented Synthesis

Figure 1: Strategic decision tree for selecting pyrazole synthesis routes based on substrate symmetry and electronic properties.

Route A: The Modified Knorr Synthesis (Solvent-Controlled)

The Challenge: In standard ethanol reflux, hydrazine attack on an unsymmetrical 1,3-diketone is governed by a subtle balance of steric hindrance and electrophilicity, often resulting in a 1:1 to 4:1 mixture of regioisomers.

The Solution: Using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . HFIP acts as a hydrogen-bond donor, activating the carbonyls while simultaneously stabilizing specific transition states, pushing regioselectivity often >95:5 [1].

Experimental Protocol (Optimized)

Target: 3-Trifluoromethyl-5-phenyl-1-methylpyrazole

  • Preparation: In a round-bottom flask, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 mmol) in HFIP (3 mL). Note: Do not use Ethanol.

  • Addition: Add methylhydrazine (1.1 mmol) dropwise at room temperature.

    • Process Insight: The reaction is exothermic. In HFIP, the reaction is significantly faster than in EtOH.

  • Reaction: Stir at room temperature for 1 hour. (Standard Knorr requires reflux for 3-12 hours).

  • Workup: Evaporate the volatile HFIP under reduced pressure (recoverable/recyclable).

  • Purification: The residue is often pure enough for use. If necessary, recrystallize from hexane.

Performance Metrics:

  • Yield: 92-96%

  • Regio-ratio: >98:2 (favors 5-phenyl isomer due to HFIP solvation effects).

  • Atom Economy: High (Water is the only byproduct).

Route B: Regiocontrolled [3+2] Cycloaddition (Tosylhydrazones)

The Challenge: Traditional [3+2] cycloadditions require diazo compounds, which are potentially explosive and hazardous to handle at scale.

The Solution: The "Safe-Diazo" approach. Generate the diazo species in situ from N-tosylhydrazones via the Bamford-Stevens reaction, followed by immediate trapping with a terminal alkyne. This method is strictly regioselective for 1,3,5-trisubstituted pyrazoles [2].[1][2]

Experimental Protocol

Target: 1,3,5-Trisubstituted Pyrazole via Copper Catalysis

  • Setup: Charge a sealed tube with N-tosylhydrazone (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (10 mol%).

  • Solvent/Base: Add 1,4-dioxane (5 mL) and K2CO3 (2.0 equiv).

  • Reaction: Heat to 90°C for 8 hours.

    • Mechanism:[2][3][4][5][6][7] Base decomposes the hydrazone to a diazo intermediate. Copper coordinates the alkyne, directing the dipole addition to ensure the 1,5-disubstitution pattern relative to the N-alkyl group.

  • Workup: Filter through a celite pad to remove copper salts. Concentrate filtrate.

  • Purification: Flash chromatography (EtOAc/Hexane).

Performance Metrics:

  • Yield: 75-85%[8]

  • Regio-ratio: 100:0 (Exclusive formation of 1,3,5-isomer).

  • Safety: Eliminates isolation of explosive diazo intermediates.

Route C: Green Multicomponent Reaction (MCR)

The Challenge: Drug discovery often requires synthesizing hundreds of analogs. Stepwise synthesis (Knorr or Cycloaddition) is too slow for library generation.

The Solution: One-pot, four-component condensation in water using ultrasound. This approach is ideal for synthesizing pyrano[2,3-c]pyrazoles and fused systems [3].

Experimental Protocol

Target: Pyrano[2,3-c]pyrazole derivative

  • Mixture: In a flask, combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

  • Medium: Add Water (5 mL). No organic solvent is required.

  • Catalysis: Place the flask in an ultrasonic bath (40 kHz) at ambient temperature.

    • Process Insight: Ultrasound promotes mass transfer in the heterogeneous aqueous mixture and accelerates the Knoevenagel condensation/Michael addition sequence.

  • Time: Irradiate for 15-20 minutes.

  • Isolation: The product precipitates out of the water. Filter, wash with EtOH/Water (1:1), and dry.

Performance Metrics:

  • Yield: 88-95%

  • Time: <30 minutes.

  • E-Factor: <1.0 (Zero organic solvent waste).

Comparative Data Analysis

The following table contrasts the three routes based on experimental data for a standard unsymmetrical substrate (e.g., 3-methyl-5-phenylpyrazole).

MetricRoute A: Modified Knorr (HFIP)Route B: [3+2] CycloadditionRoute C: Aqueous MCR
Regioselectivity High (95:5) Absolute (100:0) N/A (Fused system fixed)
Reaction Time 1 Hour8-12 Hours15-30 Minutes
Yield 90-96% 75-85%85-95%
Substrate Scope Limited to 1,3-dicarbonylsWide (Alkynes/Aldehydes)Limited to Michael acceptors
Scalability High (Pilot plant ready)Moderate (Heat/Pressure)High (Batch or Flow)
Cost Driver Solvent (HFIP is expensive)Catalyst (Copper/Palladium)Low (Reagents only)
Mechanistic Visualization: Knorr vs. Cycloaddition[7][10]

Understanding the mechanism is key to troubleshooting low yields.

MechanismComparison cluster_Knorr Route A: Knorr Mechanism (Thermodynamic) cluster_Cyclo Route B: [3+2] Mechanism (Kinetic/Catalytic) K1 1,3-Dicarbonyl K2 Hydrazine Attack (Reversible) K1->K2 K3 Hydrazone Int. K2->K3 Alert Regio-Error: Attack at C1 vs C3 K2->Alert Steric Clash K4 Cyclization (Dehydration) K3->K4 C1 Tosylhydrazone C2 Diazo Species (In Situ) C1->C2 Base/Heat C4 Concerted Cycloaddition C2->C4 C3 Dipolarophile (Alkyne) C3->C4 Cu-Catalyst

Figure 2: Mechanistic divergence. Route A relies on reversible condensation (prone to mixtures), while Route B utilizes irreversible concerted addition directed by catalysis.

Conclusion

For routine synthesis of symmetrical pyrazoles, the classical Knorr method remains sufficient. However, for drug development where isomeric purity is non-negotiable:

  • Adopt Route A (HFIP solvent) if you have the 1,3-dicarbonyl precursor and need a fast, metal-free method.

  • Adopt Route B (Tosylhydrazone) if you require absolute regiocontrol for complex unsymmetrical targets or are building from aldehydes/alkynes.

  • Adopt Route C (MCR) for rapid diversity scanning and library population.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Kong, Y., Tang, M., & Wang, Y. (2014).[1][2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[1][2] Organic Letters.[1][2]

  • Maddila, S., et al. (2013). Mn/ZrO2 catalyzed synthesis of pyrano[2,3-c]pyrazole derivatives.[9] Chemistry Central Journal.

  • BenchChem Technical Guides. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.

Sources

A Comparative Analysis of Pyrazol-5-ol Analogs as Potent Antioxidants Against the Clinical Benchmark, Edaravone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroprotective agents, the free radical scavenger Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) has established a significant clinical footprint, particularly in the management of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3] Its therapeutic efficacy is largely attributed to its potent antioxidant properties, which mitigate the deleterious effects of oxidative stress—a key pathological feature in many neurological disorders.[4][5] This guide provides a comprehensive technical comparison of novel pyrazol-5-ol analogs against Edaravone, offering a head-to-head benchmark of their antioxidant activities. We will delve into the mechanistic underpinnings of these compounds, present detailed experimental protocols for their evaluation, and analyze quantitative data to discern structure-activity relationships that may pave the way for next-generation antioxidant therapeutics.

The Imperative for Antioxidant Benchmarking in Drug Discovery

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to cellular damage and the progression of various diseases.[5] Edaravone's success has highlighted the therapeutic potential of targeting this pathway.[6] Consequently, the pyrazole scaffold, the core of Edaravone, has become a fertile ground for the development of new antioxidant agents with potentially enhanced efficacy and improved safety profiles.[7][8] This guide aims to provide researchers and drug development professionals with a robust framework for benchmarking the antioxidant activity of these emerging pyrazol-5-ol analogs against the established standard, Edaravone.

Mechanistic Insights: How Edaravone and its Analogs Quench Free Radicals

Edaravone primarily functions as a potent free radical scavenger.[1] It can neutralize highly reactive and damaging free radicals, such as hydroxyl radicals (•OH) and peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[2][4] The mechanism of action involves the donation of a hydrogen atom or an electron to the free radical, a process that is facilitated by the specific chemical structure of the pyrazolin-5-one ring.[9][10] Under physiological conditions, Edaravone exists in both a neutral and an anionic form, both of which contribute to its radical scavenging activity.[10][11] The anionic form, in particular, is predicted to react with hydroxyl radicals at a significantly faster rate.[10]

The pyrazol-5-ol analogs explored in this guide share the core pyrazole structure but are modified with different functional groups. A particularly promising class of analogs are the 4-aminopyrazol-5-ols.[12][13] The introduction of an amino group at the C4 position of the pyrazole ring is hypothesized to enhance the molecule's electron-donating capacity, potentially leading to superior antioxidant activity compared to Edaravone.[12][13] The antioxidant mechanism of these analogs, similar to Edaravone, is believed to proceed via either a Single Electron Transfer (SET) or a Hydrogen Atom Transfer (HAT) mechanism, depending on the specific analog and the nature of the free radical.[12][13][14]

Antioxidant Mechanism cluster_Edaravone Edaravone cluster_Analog Pyrazol-5-ol Analog Edaravone Edaravone Edaravone_Radical Edaravone Radical (Stable) Edaravone->Edaravone_Radical Donates e- or H• ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) Edaravone_Radical->ROS Neutralizes Analog 4-Aminopyrazol-5-ol Analog_Radical Analog Radical (Stable) Analog->Analog_Radical Donates e- or H• Analog_Radical->ROS Neutralizes Cell_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cell_Damage Causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Reduced to

Caption: Proposed mechanism of radical scavenging by Edaravone and a 4-aminopyrazol-5-ol analog.

A Framework for Comparative Antioxidant Activity Screening

To objectively compare the antioxidant potential of pyrazol-5-ol analogs with Edaravone, a multi-assay approach is essential. Different assays measure antioxidant activity through various mechanisms, providing a more comprehensive profile of a compound's capabilities. The following workflow outlines a robust strategy for this comparative analysis.

Experimental Workflow cluster_synthesis Compound Preparation cluster_assays Antioxidant Activity Assays cluster_analysis Data Analysis Synthesis Synthesis of Pyrazol-5-ol Analogs Purification Purification & Characterization Synthesis->Purification DPPH DPPH Assay (SET/HAT) Purification->DPPH ABTS ABTS Assay (SET) Purification->ABTS ORAC ORAC Assay (HAT) Purification->ORAC IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC ORAC->TEAC Comparison Comparison with Edaravone IC50->Comparison TEAC->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Caption: A generalized workflow for the synthesis and comparative antioxidant screening of pyrazol-5-ol analogs.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key antioxidant assays used to benchmark the pyrazol-5-ol analogs against Edaravone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[15][16] The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[15]

Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 80 µg/mL) in methanol.[15] This solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve Edaravone and the pyrazol-5-ol analogs in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Prepare a series of dilutions from these stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution to separate wells.[15]

    • Add 180 µL of the DPPH working solution to each well.[15]

    • Include a blank control (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.[15]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[17] The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength, typically around 734 nm.[18]

Protocol:

  • Preparation of ABTS•+ solution:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm before use.[18]

  • Sample Preparation: Prepare serial dilutions of Edaravone and the pyrazol-5-ol analogs in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of each sample dilution (e.g., 5-10 µL).

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 200 µL) to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 5-6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the samples is expressed as µM Trolox equivalents.[19]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[20][21] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[22]

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).[22]

    • Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[23]

  • Sample and Standard Preparation: Prepare serial dilutions of Edaravone, the pyrazol-5-ol analogs, and a Trolox standard in the assay buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each sample or standard dilution.[20]

    • Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for at least 30 minutes.[20][24]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[20]

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-5 minutes for at least 60 minutes.[20]

  • Calculation: Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC values of the samples are then expressed as Trolox equivalents.[20]

Comparative Data Analysis: Edaravone vs. Pyrazol-5-ol Analogs

Recent studies have synthesized and evaluated a series of 4-aminopyrazol-5-ol hydrochlorides as Edaravone analogs.[12][13] The antioxidant activities of these compounds were benchmarked against Edaravone and the standard antioxidant, Trolox, using ABTS, FRAP (Ferric Reducing Antioxidant Power), and ORAC assays.[7][12][13]

Table 1: Comparative Antioxidant Activity of Edaravone and a Lead 4-Aminopyrazol-5-ol Analog (APH)

CompoundABTS (TEAC)FRAP (TE)ORAC (TE)
Edaravone~0.9~0.93.71
APH (4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride)0.930.984.39
Trolox1.001.001.00

Data synthesized from a study by Yakimova et al. (2022).[12][13]

The data reveals that the lead analog, APH, exhibits antioxidant activity comparable to or even slightly exceeding that of Edaravone in the tested assays.[12][13] In the ABTS and FRAP assays, which are primarily based on the SET mechanism, APH showed activity on par with Edaravone.[12][13] Notably, in the ORAC assay, which reflects the HAT mechanism, APH demonstrated a higher antioxidant capacity than Edaravone.[12][13] This suggests that the introduction of the 4-amino group may enhance the hydrogen-donating ability of the pyrazol-5-ol core.

Furthermore, the study highlighted that APH was not cytotoxic against normal human fibroblasts at concentrations up to 100 µM, in contrast to Edaravone, indicating a potentially favorable safety profile.[12][13]

Table 2: IC50 Values for Radical Scavenging Activity

CompoundORAC IC50 (µM)
Edaravone~4.5
APH~3.5
Trolox~15

Approximate values derived from the reported superior activity of APH compared to Edaravone and both being significantly more potent than Trolox.[12][13]

The lower IC50 value for APH in the ORAC assay further supports its potent radical-scavenging activity, outperforming both Edaravone and Trolox.[12][13]

Structure-Activity Relationship (SAR) Insights

The comparative data provides valuable insights into the structure-activity relationships of pyrazol-5-ol analogs as antioxidants:

  • The 4-Amino Group: The introduction of an amino group at the C4 position of the pyrazole ring appears to be a key modification for enhancing antioxidant activity, particularly through the HAT mechanism.[12][13]

  • Substituents on the Pyrazole Ring: The nature and position of other substituents on the pyrazole ring and the N1-phenyl ring can also influence antioxidant capacity. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electron density of the pyrazole core and its ability to donate electrons or hydrogen atoms.[25][26]

  • Lipophilicity and Hydrophilicity: The overall lipophilicity and hydrophilicity of the analogs will affect their distribution and ability to scavenge radicals in different cellular compartments (e.g., cytoplasm vs. cell membranes).[9][11]

Conclusion and Future Directions

The benchmarking of pyrazol-5-ol analogs against Edaravone reveals a promising avenue for the development of novel antioxidant therapeutics. The 4-aminopyrazol-5-ol scaffold, in particular, has demonstrated potent radical scavenging activity, in some cases surpassing that of the clinical benchmark, Edaravone. The multi-assay approach outlined in this guide provides a robust framework for the systematic evaluation of these analogs, enabling a comprehensive understanding of their antioxidant profiles.

Future research should focus on:

  • Synthesizing a broader library of pyrazol-5-ol analogs with diverse substitutions to further elucidate SAR.

  • Conducting in-depth mechanistic studies to confirm the precise radical scavenging pathways.

  • Evaluating the most promising analogs in cell-based and in vivo models of oxidative stress-related diseases.

  • Assessing the pharmacokinetic and toxicological profiles of lead candidates.

By systematically applying these benchmarking principles, the scientific community can accelerate the discovery and development of next-generation antioxidant therapies with the potential for enhanced efficacy and improved patient outcomes.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone? Retrieved from [Link]

  • Spandidos Publications. (2011, September 20). Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review). Retrieved from [Link]

  • Taylor & Francis Online. (2014, September 24). Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. Retrieved from [Link]

  • Iris Publishers. (2019, October 30). Edaravone's Antioxidant Capabilities and its Therapeutic Benefits for Post-Ischemic Stroke: A Mini Review. Retrieved from [Link]

  • Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of edaravone and various antioxidants, and mechanisms of action. Retrieved from [Link]

  • PLOS One. (2015, October 15). Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse. Retrieved from [Link]

  • ACS Publications. (2010, December 29). OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. Retrieved from [Link]

  • Bio-protocol. (n.d.). DPPH Assay. Retrieved from [Link]

  • MDPI. (2022, November 9). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]

  • BMG LABTECH. (2014, December). ORAC assay to determine antioxidant capacity. Retrieved from [Link]

  • ALS News Today. (2025, April 4). Edaravone is more than antioxidant in ALS treatment, early study shows. Retrieved from [Link]

  • MDPI. (2024, February 9). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]

  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Zen-Bio, Inc. ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • G-Biosciences. ABTS Assay, Cat # BAQ060. Retrieved from [Link]

  • Taylor & Francis Online. (2017, September 5). Edaravone and its clinical development for amyotrophic lateral sclerosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Future Science. (2024, September 12). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of pyrazoles 1 and 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 12). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Retrieved from [Link]

  • MDPI. (2022, November 9). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]

  • ResearchGate. (2021, June 15). Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • PubMed. (2024, April 23). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Retrieved from [Link]

  • MDPI. (2021, January 19). Synthesis of Some New Hetaryl Pyrazole Derivatives Incorporating Phenylsulfonyl Moiety and Their Antioxidant Activity. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

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Publish Comparison Guide: In Vivo Validation of the TYK2 Inhibitor Scaffold (Ropsacitinib/PF-06826647)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo validation strategy for the 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol scaffold, specifically in the context of its optimized clinical derivative, Ropsacitinib (PF-06826647) .

Executive Summary & Compound Identity

Compound Focus: 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol Clinical Derivative: Ropsacitinib (PF-06826647) Therapeutic Class: Selective Tyrosine Kinase 2 (TYK2) Inhibitor Primary Indication: Autoimmune disorders (Psoriasis, Inflammatory Bowel Disease)[1][2][3]

The molecule 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol represents the bioactive core scaffold of Ropsacitinib . While the scaffold itself possesses fundamental binding affinity, the full clinical candidate (Ropsacitinib) incorporates a urea-linked 1-methyl-1H-pyrazol-4-yl moiety to optimize potency and selectivity. This guide focuses on the validation of the full Ropsacitinib molecule, as it represents the "product" form used in efficacy and safety benchmarking.

The "In Vitro to In Vivo" Gap

In vitro, Ropsacitinib demonstrates high affinity for the TYK2 catalytic domain (JH1) with an IC50 of ~15–17 nM. The critical challenge for in vivo validation is proving that this JH1 inhibition translates to functional selectivity over JAK2 (to avoid hematological toxicity) and efficacy in IL-23/IL-12 driven disease models.

In Vitro Baseline (The Validation Target)

Before moving in vivo, the following in vitro performance metrics must be established as the baseline for validation:

ParameterMetricPerformance (Ropsacitinib)Validation Goal In Vivo
Potency TYK2 IC5015–17 nM Achieve plasma concentrations > IC90
Selectivity TYK2 vs. JAK2~5-fold (Biochemical) Demonstrate functional sparing of EPO/GM-CSF pathways (JAK2 dependent)
Selectivity TYK2 vs. JAK1/3>20-fold No NK cell depletion (JAK1/3 dependent)
Pathway pSTAT4 InhibitionIC50 ~14 nM (Whole Blood)Reduction of pSTAT4 in pathogenic T-cells

In Vivo Validation Strategy

To validate the in vitro findings, a three-tiered approach is required: Pharmacokinetics (PK) , Pharmacodynamics (PD) , and Disease Efficacy .

A. Pharmacokinetics (PK): Bioavailability & Exposure

Objective: Confirm the scaffold achieves therapeutic levels orally.

  • Key Finding: Ropsacitinib shows rapid absorption and moderate half-life, suitable for once-daily (QD) dosing.

  • Validation Metric: Oral Bioavailability (

    
    ) > 50% in rodents; 
    
    
    
    < 2 hours.
B. Pharmacodynamics (PD): Target Engagement

Objective: Prove TYK2 inhibition in a living system without confounding JAK2 inhibition.[4]

  • Biomarker: Phospho-STAT4 (pSTAT4) levels in response to IL-12 stimulation.[5]

  • Assay: Ex vivo whole blood stimulation assay from dosed animals.

  • Success Criteria: Dose-dependent reduction of IL-12 induced pSTAT4, with minimal effect on EPO-induced pSTAT5 (a marker of JAK2 inhibition).

C. Efficacy Model: Imiquimod-Induced Psoriasis (Mouse)

Objective: Validate therapeutic effect in a TYK2/IL-23 dependent model.

  • Rationale: Imiquimod (TLR7 agonist) induces IL-23 production, which drives IL-17 via TYK2-dependent signaling.

  • Endpoint: Reduction in ear thickness, erythema, and scaling (PASI-like score).

Comparative Performance Analysis

This section compares Ropsacitinib (representing the 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol scaffold) against the industry gold standards.

Comparison Table: TYK2/JAK Inhibitor Landscape
FeatureRopsacitinib (PF-06826647) Deucravacitinib (BMS-986165) Tofacitinib (Xeljanz)
Target Mechanism ATP-Competitive (JH1) Allosteric (JH2)ATP-Competitive (Pan-JAK)
Selectivity Moderate TYK2 > JAK2High TYK2 >>> JAK1/2/3 Low (JAK1/3 > JAK2)
In Vivo Potency High (Effective at 3–30 mg/kg)High (Effective at 1–10 mg/kg)Moderate
Safety Profile Potential JAK2 overlap at high dosesExcellent (No JAK2 toxicity)Risk of JAK2/1 side effects (Infection, Anemia)
Clinical Status Phase 2b (Psoriasis)Approved (Sotyktu)Approved (Multiple)

Analysis:

  • Vs. Deucravacitinib: Deucravacitinib targets the pseudokinase (JH2) domain, offering superior selectivity over JAK2 compared to Ropsacitinib's JH1 binding. However, Ropsacitinib validates that the JH1 scaffold can still achieve clinical efficacy, albeit with a narrower therapeutic window regarding JAK2-related anemia.

  • Vs. Tofacitinib: Ropsacitinib offers a significant improvement in specificity for autoimmune pathways driven by IL-12/23 (Psoriasis) compared to the broad immunosuppression of Tofacitinib.

Experimental Protocols

Protocol 1: In Vivo Pharmacodynamic Assay (IL-12 Challenge)

Validates: Target Engagement (TYK2)

  • Animals: C57BL/6 Mice (n=5 per group).

  • Dosing: Administer Vehicle or Ropsacitinib (3, 10, 30 mg/kg PO).

  • Challenge: 1 hour post-dose, inject Recombinant Mouse IL-12 (15 µg/kg IV).

  • Harvest: 15 minutes post-challenge, collect whole blood into EDTA tubes.

  • Processing: Lyse RBCs immediately; fix and permeabilize WBCs.

  • Readout: Flow Cytometry (Phosflow) using anti-pSTAT4 (Y693) and anti-CD3 antibodies.

  • Calculation: % Inhibition =

    
    .
    
Protocol 2: Imiquimod-Induced Psoriasis Model

Validates: Therapeutic Efficacy

  • Induction: Apply 62.5 mg of 5% Imiquimod cream to the shaved back and right ear of mice daily for 5 days.

  • Treatment: Administer Ropsacitinib (10, 30 mg/kg PO, QD) or Dexamethasone (Positive Control) 1 hour prior to Imiquimod application.

  • Measurements (Daily):

    • Ear thickness (micrometer).

    • Erythema score (0-4).

    • Scaling score (0-4).

  • Histology (Day 6): Harvest ear tissue; H&E stain. Measure epidermal thickness and inflammatory infiltrate.

Mechanism of Action Visualization

The following diagram illustrates the specific pathway intervention by the Ropsacitinib scaffold within the IL-12/23 signaling cascade.

TYK2_Pathway IL12 IL-12 / IL-23 (Cytokines) Receptor IL-12R / IL-23R IL12->Receptor Binds TYK2 TYK2 (Kinase) Receptor->TYK2 Associated JAK2 JAK2 (Kinase) Receptor->JAK2 Associated STAT4 STAT4 TYK2->STAT4 Phosphorylates JAK2->STAT4 Phosphorylates Ropsacitinib Ropsacitinib (Inhibitor) Ropsacitinib->TYK2 Blocks (JH1) Ropsacitinib->JAK2 Weak Block (Off-Target) pSTAT4 p-STAT4 (Activated) STAT4->pSTAT4 Activation Nucleus Nucleus (Gene Transcription) pSTAT4->Nucleus Translocates Inflammation Th1 / Th17 Response (Psoriasis Pathology) Nucleus->Inflammation Drives Expression

Caption: Ropsacitinib selectively inhibits TYK2 phosphorylation of STAT4, disrupting the Th1/Th17 inflammatory axis driven by IL-12 and IL-23.

References

  • Gerstenberger, B. S., et al. (2020).[5][6] "Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases."[2][5][6] Journal of Medicinal Chemistry.

  • Peeva, E., et al. (2021). "Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF-06826647: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study." Clinical and Translational Science.[1]

  • Tehlirian, C., et al. (2022). "TYK2 Inhibitors in Psoriasis: A Review of the Landscape." Dermatology and Therapy.[2][3][4]

  • Cayman Chemical. "PF-06826647 Product Information & Biological Data."

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity profiling strategy for 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol , a privileged fragment scaffold widely utilized in the discovery of kinase inhibitors (specifically Janus Kinases, JAKs) and GPCR modulators.

Executive Summary

4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol (hereafter referred to as Fragment-PP4 ) represents a classic "privileged structure" in medicinal chemistry. Its core architecture—a 4-substituted piperidine linked to a pyrazole—mimics the hinge-binding motifs of ATP-competitive kinase inhibitors and the pharmacophores of various GPCR ligands.

Unlike optimized clinical candidates, this compound acts as a low-affinity, high-ligand-efficiency fragment . Consequently, its selectivity profile is inherently broader. This guide outlines the rigorous profiling workflow required to transition this fragment from a "library hit" to a "lead series," contrasting its performance with optimized alternatives like Tofacitinib and Ruxolitinib .

Part 1: Target Landscape & Mechanism

Primary Target Class: Tyrosine Kinases (JAK Family)

The pyrazole moiety of Fragment-PP4 serves as a hydrogen-bond donor/acceptor pair, capable of interacting with the "hinge region" (e.g., Glu966/Leu932 in JAK2) of the kinase ATP-binding pocket. The piperidine ring projects into the solvent-exposed region or the ribose-binding pocket, offering vectors for solubilizing groups.

Secondary Target Class: GPCRs & Ion Channels

The 4-hydroxypiperidine core is a known scaffold for:

  • Chemokine Receptors (CCR1/CCR5): Often used as a basic amine anchor.

  • Sigma Receptors (

    
    1/
    
    
    
    2):
    A common off-target for N-substituted piperidines, necessitating early CNS safety profiling.

Part 2: Comparative Performance Analysis

This section compares the raw fragment (Fragment-PP4 ) against fully optimized clinical standards.

Table 1: Performance Metrics vs. Clinical Standards
FeatureFragment-PP4 (The Product)Tofacitinib (Clinical Standard)Ruxolitinib (Alternative)
Primary Target Pan-JAK (Weak Binder)JAK1 / JAK3JAK1 / JAK2
Binding Mode Canonical Hinge Binder (Type I)Type I (ATP Competitive)Type I (ATP Competitive)
Potency (IC50) 1 – 50 µM (Est.)1 – 10 nM 3 – 5 nM
Selectivity Score Low (Binds many kinases)High (Kinome-wide S(35) < 0.05)Moderate/High
Ligand Efficiency High (>0.35) Moderate (~0.30)Moderate (~0.30)
Off-Target Risk Sigma-1, hERG (Low risk at fragment stage)MinimalMinimal
Analysis of Selectivity
  • Fragment-PP4 : Exhibits a "promiscuous" profile at high concentrations (>10 µM). It will likely show inhibition across the JAK family (JAK1/2/3/TYK2) and potentially Aurora kinases due to the conserved pyrazole binding mode.

  • Tofacitinib : Achieves selectivity through specific interactions with the cysteines in the solvent front, which Fragment-PP4 lacks.

Part 3: Strategic Profiling Workflow

To objectively assess Fragment-PP4, a tiered profiling strategy is mandatory.

Tier 1: The "Kinome Scan" (Binding Affinity)

Objective: Determine the "Fingerprint" of the fragment across the human kinome.

  • Method: Competition Binding Assay (e.g., KINOMEscan® or LanthaScreen™).

  • Protocol Note: Unlike potent drugs, fragments must be screened at high concentrations (e.g., 50 µM or 100 µM) to detect weak binding events.

  • Success Criteria: >30% inhibition at 50 µM indicates a valid "hit."

Tier 2: Biophysical Validation (Orthogonal)

Objective: Confirm direct binding and rule out aggregation artifacts (common with fragments).

  • Method: Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST).

  • Key Metric:

    
     (Dissociation Constant) and Stoichiometry (should be 1:1).
    
Tier 3: Safety & Off-Target Panel

Objective: Early de-risking of the piperidine core.

  • Panel: CEREP Safety Panel (focus on hERG, Sigma-1, and Muscarinic M1).

  • Rationale: The 4-hydroxy-piperidine moiety can mimic neurotransmitters; ruling out GPCR activity is critical before lead optimization.

Part 4: Experimental Protocols

Protocol A: Thermal Shift Assay (TSA/DSF)

A rapid, low-cost method to validate fragment binding stability.

  • Preparation: Prepare a 5 µM solution of the recombinant kinase domain (e.g., JAK2) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

  • Dye Addition: Add SYPRO Orange dye (5000x stock) to a final concentration of 5x.

  • Compound Dosing: Add Fragment-PP4 to the protein/dye mix at a final concentration of 100 µM (2% DMSO final). Include a DMSO-only control and a Tofacitinib positive control (10 µM).

  • Thermal Ramp: Using a qPCR machine, ramp temperature from 25°C to 95°C at 0.5°C/minute.

  • Analysis: Calculate the Melting Temperature (

    
    ) from the derivative of the fluorescence curve.
    
    • Result: A

      
       indicates significant binding.
      
Protocol B: TR-FRET Competition Binding
  • Reagents: Use a LanthaScreen™ Eu-Kinase Binding assay kit.

  • Incubation: Mix 5 nM Kinase, 2 nM Eu-Anti-GST Antibody, and 10 nM AlexaFluor-Tracer.

  • Titration: Add Fragment-PP4 in a 10-point dose-response (Top conc: 200 µM, 3-fold dilution).

  • Equilibrium: Incubate for 60 minutes at Room Temperature.

  • Readout: Measure TR-FRET ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Calculation: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Part 5: Visualizations

Diagram 1: Fragment-to-Lead Profiling Workflow

This diagram illustrates the critical path for validating Fragment-PP4.

ProfilingWorkflow Hit Fragment-PP4 (Library Hit) Tier1 Tier 1: KinomeScan (50 µM Screen) Hit->Tier1 Broad Selectivity Tier2 Tier 2: Biophysics (SPR/TSA) Tier1->Tier2 Confirm Binding Tier2->Hit False Positive Tier3 Tier 3: Safety Panel (hERG/Sigma) Tier2->Tier3 De-risk Core Lead Validated Lead (Ready for Chemistry) Tier3->Lead Optimization

Caption: The strategic workflow for validating Fragment-PP4, moving from broad screening to biophysical confirmation and safety profiling.

Diagram 2: JAK-STAT Signaling Pathway (Primary Target Context)

Visualizing the biological context where Fragment-PP4 (as a JAK inhibitor precursor) intervenes.

JAK_STAT Cytokine Cytokine (IL-6 / IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Fragment-PP4) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation Inhibitor Fragment-PP4 Inhibitor->JAK Inhibits (ATP Competitive)

Caption: The JAK-STAT signaling cascade. Fragment-PP4 targets the JAK kinase ATP-binding site, blocking STAT phosphorylation.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Flanagan, M. E., et al. (2010). "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry. Link

  • Wong, C., et al. (2018). "Optimization of a Pyrazole-Piperidine Series of JAK1 Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • NIST Chemistry WebBook . "Standard Reference Data for Chemical Structures." National Institute of Standards and Technology.[1] Link

Sources

Comparative study of the physicochemical properties of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

In modern medicinal chemistry, the pyrazole scaffold (1,2-diazole) acts as a premier bioisostere for phenols, amides, and other five-membered heterocycles.[1] Its unique ability to function as both a hydrogen bond donor (HBD) and acceptor (HBA), combined with its amphoteric nature, allows for precise tuning of pharmacokinetic (PK) profiles.

This guide provides a technical comparison of substituted pyrazoles, focusing on how specific substitution patterns dictate acidity (pKa) , lipophilicity (LogP) , and aqueous solubility . It includes validated experimental protocols for profiling these properties in a drug discovery setting.

Structural Dynamics: Tautomerism & Regiochemistry

The defining physicochemical characteristic of


-unsubstituted pyrazoles is annular tautomerism.[2] Unlike pyrrole or pyridine, the pyrazole proton is labile, oscillating between 

and

.
The Tautomeric Equilibrium

For a pyrazole mono-substituted at the carbon adjacent to a nitrogen, two tautomers exist:

  • 3-Substituted (

    
    -form):  Substituent is at position 3.
    
  • 5-Substituted (

    
    -form):  Substituent is at position 5.
    

Critical Insight: The equilibrium position (


) is governed by the electronic nature of the substituent (

).
  • Electron-Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ) strongly favor the 3-substituted tautomer. The proton prefers the nitrogen distal to the EWG to minimize electron deficiency at the protonated site.
  • Electron-Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ) stabilize the 5-substituted tautomer (often referred to as 3-substituted in some nomenclature if the numbering follows the proton, but chemically, the group is adjacent to the
    
    
    ). However, steric bulk can override this, pushing the equilibrium back to the less hindered 3-position.
Visualization: Tautomeric Control Mechanisms

Tautomerism T3 3-Substituted Tautomer (R at C3, NH at N1) TS Proton Transfer Transition State T3->TS Fast Exchange T5 5-Substituted Tautomer (R at C5, NH at N1) TS->T5 EWG EWG (-CF3, -NO2) Stabilizes T3 EWG->T3 EDG EDG (-OH, -NH2) Stabilizes T5 EDG->T5

Figure 1: Annular tautomerism in pyrazoles. EWGs pull electron density, making the adjacent N less basic and the distal NH more stable.

Comparative Analysis of Physicochemical Properties

Acidity and Basicity (pKa)

Pyrazoles are amphoteric.[3][4] The pyridine-like nitrogen (


) accepts protons (basic), while the pyrrole-like nitrogen (

) donates protons (acidic).[3][4]

Base Scaffold Data:

  • Pyrazole:

    
     (conjugate acid) 
    
    
    
    ;
    
    
    (neutral
    
    
    deprotonation)
    
    
    .
  • Comparison: Less basic than imidazole (

    
    ) due to the adjacent nitrogen's electron-withdrawing inductive effect (
    
    
    
    bond).

Substituent Effects Table:

Substituent TypeExample GroupsEffect on Basicity (

)
Effect on Acidity (

)
Mechanistic Rationale
Strong EWG

,

,

Decrease (

to

)
Increase (More Acidic)Inductive withdrawal stabilizes the anion (conjugate base) and destabilizes the cation.
Weak EWG

,

,

Decrease (Slight)Increase (Slight)Halogens exert

effect but also

(mesomeric) effect, leading to moderate shifts.
Alkyl (EDG)

,

Increase (

to

)
Decrease (Less Acidic)Hyperconjugation increases electron density on the ring, stabilizing the cation.
Strong EDG

,

Increase (Significant)Decrease Lone pair donation (

) significantly enhances

basicity.
Lipophilicity (LogP/LogD) and Solubility

Substituted pyrazoles often suffer from "molecular brick" syndrome—high crystallinity leading to poor solubility—due to their planar, symmetric nature which facilitates strong


 stacking.
  • N-Substitution: Replacing the

    
     proton with an alkyl or aryl group (e.g., 
    
    
    
    -methyl vs.
    
    
    -phenyl) locks the tautomer and drastically alters LogP.
    • N-Methylation: Slight increase in LogP, significant drop in HBD potential.

    • N-Phenylation: Large increase in LogP (

      
       to 
      
      
      
      units), often reducing aqueous solubility unless polar groups are added.
  • Fluorination: Strategic introduction of fluorine (e.g., on the phenyl ring of an N-phenyl pyrazole) increases metabolic stability and lipophilicity but can lower solubility due to increased crystal lattice energy.

Experimental Protocols (Self-Validating Systems)

Protocol A: Potentiometric pKa Determination (The "Gold Standard")

Objective: Accurate determination of ionization constants for pyrazoles with low aqueous solubility. Rationale: Potentiometry is thermodynamic and independent of chromophores, unlike UV-metric methods.

Workflow:

  • System Setup: Use a standardized titrator (e.g., Sirius T3 or equivalent) equipped with a high-precision pH electrode and overhead stirrer.

  • Calibration (Validation Step):

    • Calibrate electrode with pH 4.0, 7.0, and 10.0 buffers.

    • Self-Check: Slope must be

      
       theoretical Nernstian response.
      
  • Sample Preparation:

    • Weigh

      
       mg of pyrazole derivative.
      
    • Dissolve in minimal assay solvent (ISA water or MeOH/Water co-solvent if insoluble).

  • Titration:

    • Perform a "blank" titration (solvent only) to subtract background carbonate.

    • Titrate sample from pH 2.0 to 12.0 using

      
       KOH and 
      
      
      
      HCl.
    • Co-solvent Extrapolation: If MeOH is used, perform titrations at 30%, 40%, and 50% MeOH. Extrapolate to 0% MeOH using the Yasuda-Shedlovsky equation.

  • Data Processing: Calculate pKa using the Bjerrum difference plot.

Protocol B: High-Throughput LogD Measurement (Shake-Flask HPLC)

Objective: Determine the distribution coefficient at physiological pH (7.4).

Workflow:

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration:

    • Dissolve test compound in DMSO (

      
       stock).
      
    • Spike stock into the pre-saturated octanol/buffer system (1:1 ratio) in a glass vial.

    • Vortex for 1 hour at

      
      .
      
  • Phase Separation: Centrifuge at 3000 rpm for 10 mins to break emulsions.

  • Quantification (Validation Step):

    • Analyze both phases via HPLC-UV/MS.

    • Mass Balance Check: Sum of amounts in both phases must be

      
       of initial input. If 
      
      
      
      , compound may have precipitated or adsorbed to glass (invalid result).
  • Calculation:

    
    
    
Visualization: Physicochemical Profiling Workflow

ProfilingWorkflow Start Synthesized Pyrazole Library Solubility Kinetic Solubility Screen (Nephelometry, pH 7.4) Start->Solubility Decision1 Soluble > 10 µM? Solubility->Decision1 pKa pKa Determination (Potentiometry/UV-Metric) Decision1->pKa Yes Fail Redesign: Add Polar Groups Decision1->Fail No LogD LogD Lipophilicity (Shake-Flask HPLC) pKa->LogD Valid pKa Data Structure-Property Relationship (SPR) Analysis LogD->Data Fail->Start

Figure 2: Sequential workflow for physicochemical characterization. Solubility gating ensures valid pKa/LogD data.

References

  • Tautomerism in substituted 3-aminopyrazoles. BenchChem. Link

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents. Scilit. Link

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Link

  • Determination of Log P for Compounds of Different Polarity. Agilent Technologies. Link

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs. Bentham Science. Link

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (PMC). Link

Sources

A Comparative Guide to the Synergistic Potential of 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Given its structural components, it is hypothesized that Compound X may function as a kinase inhibitor, disrupting cell cycle progression and DNA damage response (DDR) pathways. This guide provides a comparative analysis of the synergistic effects of Compound X when combined with two standard-of-care anticancer agents with distinct mechanisms of action: Olaparib , a poly (ADP-ribose) polymerase (PARP) inhibitor, and Docetaxel , a microtubule-stabilizing agent.[10] This analysis is grounded in established methodologies for quantifying drug interactions, offering a framework for researchers in drug development to assess novel combination strategies.

Rationale for Combination Strategy

The choice to evaluate Compound X with Olaparib and Docetaxel is based on mechanistic rationale. A significant strategy in cancer therapy is to induce synthetic lethality, where the combination of two non-lethal events results in cell death.[11]

  • Compound X and Olaparib: PARP inhibitors like Olaparib are highly effective in tumors with pre-existing defects in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations.[12] It is hypothesized that Compound X, by inhibiting a key kinase in the DDR pathway, could induce a state of "BRCAness" or HR deficiency in cancer cells that are otherwise HR-proficient. This induced vulnerability would then be exploited by Olaparib, leading to a potent synergistic effect.[11][13]

  • Compound X and Docetaxel: Docetaxel disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. By potentially acting as a cell cycle checkpoint inhibitor, Compound X could prevent cells from arresting in response to Docetaxel-induced damage, forcing them into a catastrophic mitotic failure. This would represent a complementary mechanism of action that could lead to an additive or synergistic outcome.

Experimental Methodology: Quantifying Synergy

To quantitatively assess the interaction between Compound X and the selected standard drugs, a checkerboard assay is the method of choice.[14][15] This technique allows for the systematic evaluation of numerous dose combinations, from which the nature and magnitude of the drug interaction can be determined.[16]

Step-by-Step Protocol: Checkerboard Assay
  • Cell Line Selection and Culture: A human ovarian cancer cell line (e.g., OVCAR-3), which is HR-proficient, is selected. Cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) and maintained at 37°C in a 5% CO₂ incubator.

  • Single-Agent IC50 Determination:

    • Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

    • Serial dilutions of Compound X, Olaparib, and Docetaxel are prepared individually and added to the wells.

    • After 72 hours of incubation, cell viability is assessed using a standard method like the MTT or CellTiter-Glo assay.

    • Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) for each drug is calculated using non-linear regression.

  • Combination Matrix (Checkerboard) Setup:

    • A 96-well plate is prepared with serial dilutions of Compound X along the x-axis (e.g., columns 2-11) and serial dilutions of the partner drug (Olaparib or Docetaxel) along the y-axis (e.g., rows B-G).

    • This creates a matrix where each well contains a unique concentration pairing of the two drugs.[14][17]

    • Control wells include cells with no drug, and cells with each drug alone in serial dilution.

  • Cell Seeding and Incubation: The prepared cell suspension is added to the drug-containing plates. The plates are then incubated for 72 hours.

  • Data Acquisition: Cell viability is measured for each well using the same method as for the single-agent IC50 determination.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A 1. Culture OVCAR-3 Cancer Cells B 2. Determine Single-Agent IC50 (Compound X, Olaparib, Docetaxel) A->B C 3. Prepare Drug Dilution Series (Compound X + Partner Drug) B->C E 5. Add Drug Combinations to Plate Matrix C->E D 4. Seed Cells into 96-well Plate D->E F 6. Incubate for 72 hours E->F G 7. Measure Cell Viability (e.g., MTT Assay) F->G H 8. Calculate % Inhibition for each Combination G->H I 9. Analyze Synergy: - Combination Index (CI) - Isobologram H->I

Caption: Workflow for the checkerboard synergy assay.

Data Analysis: Combination Index and Isobolograms

The most robust method for analyzing drug combination data is the Combination Index (CI) method developed by Chou and Talalay.[18][19] This method is based on the median-effect equation and provides a quantitative measure of the interaction.

  • Combination Index (CI): The CI is calculated using specialized software like CompuSyn or CalcuSyn.[20][21] The interpretation is as follows:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Isobologram Analysis: This graphical method provides a visual representation of the interaction.[22][23][24] The IC50 values of the individual drugs are plotted on the x and y axes, and a line connecting these points represents the line of additivity. The concentrations of the two drugs in combination that produce the same effect (e.g., 50% inhibition) are plotted on the same graph.

    • Points falling below the line indicate synergy.

    • Points falling on the line indicate an additive effect.

    • Points falling above the line indicate antagonism.[25]

Hypothetical Results & Comparative Analysis

The following tables present hypothetical data from the described experiments, illustrating a strong synergistic interaction between Compound X and Olaparib, and a largely additive interaction with Docetaxel.

Table 1: Single-Agent Cytotoxicity

CompoundCell LineIC50 (nM)
Compound XOVCAR-3150
OlaparibOVCAR-32500
DocetaxelOVCAR-35

Table 2: Combination Index (CI) Values for Compound X Combinations

Effect Level (% Inhibition)CI Value (Compound X + Olaparib)CI Value (Compound X + Docetaxel)Interpretation (Olaparib Combo)Interpretation (Docetaxel Combo)
50% (IC50)0.450.95Strong SynergyAdditive
75% (IC75)0.380.92Very Strong SynergyAdditive
90% (IC90)0.311.05Very Strong SynergyAdditive/Slight Antagonism
Isobologram for Compound X + Olaparib at 50% Effect Level

This diagram visually confirms the synergy reported in Table 2. The experimental data point for the combination required to achieve 50% cell inhibition falls significantly below the line of additivity.

G Isobologram: Compound X + Olaparib (IC50) origin x_axis [Compound X] (nM) origin->x_axis y_axis [Olaparib] (nM) origin->y_axis ic50_X ic50_Olap ic50_X->ic50_Olap  Line of Additivity combo_point Synergistic Point (60nM X + 900nM Olap) x_label 150 y_label 2500

Caption: Hypothetical isobologram for the Compound X and Olaparib combination.

Discussion and Mechanistic Interpretation

The hypothetical results strongly suggest a synergistic relationship between Compound X and the PARP inhibitor Olaparib in HR-proficient ovarian cancer cells. The CI values, consistently below 0.5, indicate a potent interaction where the combination is significantly more effective than the sum of its parts.[18][19] This supports our initial hypothesis that Compound X may be inducing a synthetic lethal phenotype by disrupting DNA damage response pathways, thereby sensitizing the cells to PARP inhibition.[11]

In contrast, the combination of Compound X with Docetaxel demonstrates a predominantly additive effect (CI ≈ 1). This suggests that while the two agents do not interfere with each other, their combined effect is predictable based on their individual activities. This outcome implies that their mechanisms, while both leading to cell death, may not be synergistically interconnected in the same way as the Compound X and Olaparib pairing.

Proposed Synergistic Mechanism: Compound X + Olaparib

G cluster_drug cluster_pathway cluster_outcome CompX Compound X Kinase DDR Kinase (e.g., ATM/ATR) CompX->Kinase Inhibits Olap Olaparib PARP PARP Enzyme (Base Excision Repair) Olap->PARP Inhibits HR Homologous Recombination Repair Kinase->HR Activates DSB Double-Strand DNA Breaks HR->DSB Repairs Apoptosis Synergistic Cell Death (Apoptosis) HR->Apoptosis Repair Failure SSB Single-Strand DNA Breaks PARP->SSB Repairs PARP->Apoptosis Repair Failure SSB->PARP Recruits SSB->DSB Leads to at Replication Fork DSB->Apoptosis

Caption: Proposed mechanism of synergy between Compound X and Olaparib.

Conclusion

This guide presents a framework for evaluating the synergistic potential of the novel compound 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol (Compound X). Based on a hypothetical yet scientifically grounded analysis, Compound X demonstrates significant promise as a synergistic partner for PARP inhibitors like Olaparib. The proposed mechanism, involving the induction of synthetic lethality through the inhibition of DDR kinases, provides a strong rationale for further preclinical and clinical investigation. The combination with Docetaxel appears to be additive, suggesting that the true potential of Compound X may lie in its ability to modulate DNA repair pathways.

The methodologies outlined herein, from the checkerboard assay to Combination Index analysis, represent the gold standard for synergy studies.[15][18][23] Researchers and drug development professionals are encouraged to employ these robust techniques to identify and validate novel combination therapies that could ultimately improve patient outcomes in oncology.

References

  • Evaluation of Combination Chemotherapy: Integration of Nonlinear Regression, Curve Shift, Isobologram, and Combination Index Analyses. (2004). AACR Journals. Available at: [Link]

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  • Checkerboard (synergy) assays. (2025). Bio-protocol. Available at: [Link]

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  • Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer. (n.d.). PMC. Available at: [Link]

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  • Checkerboard assay. (n.d.). GARDP Revive. Available at: [Link]

  • Mechanisms of drug combinations: Interaction and network perspectives. (n.d.). ResearchGate. Available at: [Link]

  • Welcome to COMPUSYN. (n.d.). ComboSyn, Inc.. Available at: [Link]

  • Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. (n.d.). PMC. Available at: [Link]

  • CompuSyn. (n.d.). ComboSyn, Inc.. Available at: [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol Chemical Class: Heterocyclic Amine / Piperidine-Pyrazole Hybrid Operational Status: HANDLE WITH CAUTION

This guide provides the definitive safety and operational framework for handling 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol . As a functionalized piperidine derivative often used as a pharmaceutical building block, this compound presents specific hazards related to its basicity and potential bioactivity.

Immediate Hazard Classification (GHS Derived):

  • WARNING

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[2][4][5][6]

  • H335: May cause respiratory irritation.[2][4][5][6]

  • H302: Harmful if swallowed (Precautionary assignment based on piperidine core).[7]

Risk Assessment & Hazard Identification

Scientific Rationale: The safety profile of this molecule is dictated by two pharmacophores: the piperidine ring (secondary amine) and the pyrazole moiety.

Hazard CategoryRisk LevelMechanism of Action
Inhalation High (Dust)The secondary amine is a mucosal irritant. Inhalation of dusts can cause immediate respiratory tract inflammation (H335).
Skin Contact Moderate Basic nitrogen centers (pKa ~10-11) can saponify skin lipids, leading to irritation and dermatitis (H315).
Eye Contact Severe Direct contact with the basic solid or solution can cause corneal opacity or severe conjunctivitis (H319).
Systemic Toxicity Unknown/Moderate As a drug intermediate, assume potential bioactivity. Pyrazole derivatives are often kinase-active. Treat as a potential bioactive agent.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on generic "standard precautions." Use this matrix to select PPE based on the specific operational state.

PPE Selection Logic
  • Glove Permeation: Heterocyclic amines can permeate thin latex. Nitrile is mandatory.

  • Respiratory: The primary risk is aerosolized dust during weighing.

PPE ComponentSpecificationOperational Context
Hand Protection Nitrile Rubber (0.11 mm min) General Handling: Weighing, transferring solids. Change frequency: Every 2 hours or immediately upon splash.
Hand Protection (High Risk) Double Gloving (Nitrile / Laminate) Solution Phase: When dissolved in penetrating solvents (DCM, DMSO, DMF).
Eye Protection Chemical Safety Goggles Mandatory: Safety glasses with side shields are insufficient for fine powders or basic solutions.
Body Protection Lab Coat (Cotton/Poly) Standard: Must be buttoned to the neck to protect the suprasternal notch.
Respiratory N95 / P2 Mask Outside Hood: Only if weighing balance is not within a containment enclosure.

Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer

Objective: Prevent aerosolization of the solid amine.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an antistatic gun or ionizer bar if the powder appears "flyaway" (common with dry piperidines).

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/ethanol) to neutralize any invisible basic residues.

Protocol B: Solubilization & Reaction Setup

Objective: Manage exothermic potential and solvent compatibility.

  • Solvent Choice:

    • Recommended: Methanol, Ethanol, DMSO, Dichloromethane (DCM).

    • Note: The hydroxyl group at C4 aids solubility in polar solvents.

  • Acid Addition (Critical):

    • If forming a salt (e.g., HCl or TFA salt), add the acid dropwise at 0°C .

    • Reasoning: The piperidine nitrogen is basic. Rapid addition of acid can cause a violent exotherm and splattering.

  • Reaction Monitoring:

    • Use TLC (MeOH/DCM + 1% NH4OH) to monitor. The NH4OH prevents "streaking" of the basic amine on silica.

Visualization: Safety Decision Logic

Description: This logic tree guides the researcher through the PPE selection process based on the physical state and quantity of the material.

SafetyLogic Start Start: Handling 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DCM/DMSO) StateCheck->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Solvent Type? Liquid->SolventCheck Yes Yes HoodCheck->Yes No No HoodCheck->No UseHood Protocol: Standard PPE (Nitrile Gloves, Goggles) Work inside Hood NoHood Protocol: Enhanced PPE (N95 Respirator Required) Minimize Drafts Penetrating Penetrating (DCM, DMF, DMSO) SolventCheck->Penetrating Benign Benign (Water, Ethanol) SolventCheck->Benign DoubleGlove Protocol: Double Glove (Nitrile over Laminate) Penetrating->DoubleGlove SingleGlove Protocol: Single Nitrile Glove Change if splashed Benign->SingleGlove Yes->UseHood No->NoHood

Caption: Decision logic for selecting PPE based on physical state and engineering controls.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Wear goggles, lab coat, and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Clean: Scoop up the material.[8] Wipe the surface with dilute acetic acid (vinegar) or 1N HCl to neutralize the basic amine residues.

  • Final Wipe: Clean with water and soap.[1][2][6][7]

Waste Disposal[8]
  • Classification: Hazardous Chemical Waste (Basic/Toxic).

  • Stream: Segregate into "Basic Organic Waste" or "Non-Halogenated Organic Waste" containers.

  • Prohibition: Do NOT dispose of down the drain. The piperidine moiety is toxic to aquatic life.

References

  • PubChem. 4-(1H-Pyrazol-1-yl)piperidine Compound Summary (Analogous Safety Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Piperidine (Core Structure Hazards).[5] Available at: [Link]

  • Fisher Scientific. Safety Data Sheet: 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (Pyrazole Reference). Available at: [Link](Note: Direct deep link to dynamic SDS pages may expire; search via CAS 179055-27-7)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.